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2-(Butylthio)-4,5-dihydro-1H-imidazole Documentation Hub

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  • Product: 2-(Butylthio)-4,5-dihydro-1H-imidazole
  • CAS: 62059-38-5

Core Science & Biosynthesis

Foundational

Structural and Molecular Profiling of 2-(Butylthio)-4,5-dihydro-1H-imidazole: A Technical Guide

Executive Summary For researchers and drug development professionals, 2-(alkylthio)-4,5-dihydro-1H-imidazoles serve as highly versatile pharmacophores and synthetic intermediates. Specifically, 2-(butylthio)-4,5-dihydro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 2-(alkylthio)-4,5-dihydro-1H-imidazoles serve as highly versatile pharmacophores and synthetic intermediates. Specifically, 2-(butylthio)-4,5-dihydro-1H-imidazole is utilized in the synthesis of kinase inhibitors and ligands targeting α -adrenergic and imidazoline receptors. This whitepaper provides an in-depth technical analysis of its molecular weight characteristics, crystallographic profiling, and the rigorous experimental workflows required to isolate and structurally elucidate this compound.

To bypass the physical limitations of the oily, hygroscopic free base, structural characterization is universally performed on its hydroiodide salt (CAS 118950-67-7)[1].

Molecular Identity and Mass Analytics

The exact molecular weight and isotopic distribution of a pharmacophore dictate its behavior in mass spectrometry (MS) and its stoichiometric application in downstream parallel synthesis.

Free Base vs. Salt Form

The free base of 2-(butylthio)-4,5-dihydro-1H-imidazole (Molecular Formula: C7​H14​N2​S ) has a molecular weight of 158.26 g/mol . However, in standard synthetic workflows, the compound is generated via the S-alkylation of 2-imidazolidinethione using 1-iodobutane. This SN​2 reaction inherently yields the hydroiodide salt ( C7​H15​IN2​S ).

Causality in Salt Selection: Why isolate the hydroiodide salt instead of neutralizing it to the free base?

  • Crystallinity: The free base is an oily liquid at room temperature. The hydroiodide salt forms a stable, high-melting crystalline solid suitable for Single Crystal X-Ray Diffraction (SCXRD).

  • Phasing in SCXRD: The heavy iodine atom ( Z=53 ) provides massive anomalous dispersion, which acts as a powerful anchor for solving the phase problem during X-ray structural refinement.

The hydroiodide salt has a rigorously calculated molecular weight of 286.18 g/mol [1], which must be accounted for when calculating equivalents for subsequent amination or cross-coupling reactions.

Crystallographic Profiling and Tautomeric Resonance

Understanding the 3D conformation of the imidazoline ring is critical for structure-based drug design (SBDD).

Tautomerism and Bond Delocalization

In the solid state, X-ray crystallography reveals that the protonation of the imidazoline moiety occurs exclusively at the ring nitrogen[2]. In the neutral free base, the C=N double bond is localized. However, upon forming the hydroiodide salt, the added proton creates an imidazolinium cation.

The positive charge is delocalized across the N1–C2–N3 system. Consequently, SCXRD data will show that both C2–N1 and C2–N3 bonds possess partial double-bond character, measuring symmetrically at approximately 1.32 Å[2]. The exocyclic C2–S bond remains a distinct single bond (~1.74 Å).

Managing Aliphatic Disorder

The flexible butylthio chain presents a crystallographic challenge. At room temperature (298 K), the terminal carbons of the butyl group exhibit severe thermal motion, leading to smeared electron density maps and high anisotropic displacement parameters (ADPs). To counteract this, data collection must be performed at cryogenic temperatures (typically 100 K) to "freeze out" the conformational flexibility and allow for precise atomic refinement.

Experimental Workflows: Synthesis to SCXRD

The following protocol outlines a self-validating system for synthesizing, crystallizing, and resolving the structure of the target compound.

Phase 1: Synthesis and Chemical Validation
  • Reaction: Suspend 1.0 equivalent of 2-imidazolidinethione in absolute ethanol. Add 1.05 equivalents of 1-iodobutane.

  • Reflux: Heat the mixture to 65 °C under a nitrogen atmosphere for 4 hours. The suspension will clear as the S-alkylated salt forms and dissolves.

  • Isolation: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the 2-(butylthio)-4,5-dihydro-1H-imidazole hydroiodide salt.

  • Self-Validation Check: Dissolve a 1 mg aliquot in water and add a drop of 0.1 M AgNO3​ . The immediate formation of a pale yellow precipitate ( AgI ) validates the presence of the iodide counterion. High-Resolution Mass Spectrometry (HRMS) should yield an [M+H]+ peak at m/z 159.095, confirming the intact thioether cation.

Phase 2: Crystallization and SCXRD Analysis
  • Supersaturation: Dissolve 50 mg of the validated salt in a minimum volume of hot absolute ethanol in a small glass vial.

  • Vapor Diffusion: Place the open vial inside a larger sealed jar containing 10 mL of diethyl ether (anti-solvent). Store at 4 °C for 72 hours to allow slow vapor diffusion, yielding colorless, block-like single crystals.

  • Data Collection: Harvest a crystal measuring roughly 0.2×0.2×0.1 mm. Mount it on a diffractometer equipped with a Mo-K α source ( λ=0.71073 Å). Cool the crystal to 100(2) K using a nitrogen cold stream.

  • Refinement & Self-Validation: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Metric: A successful, publication-quality model must converge with an R1​ factor < 0.05 and a Goodness-of-Fit (GooF) near 1.0. The highest residual electron density peak ( Δρmax​ ) should be < 1.0 e/ų and located near the iodine atom, proving no aliphatic atoms were misassigned.

Logical Workflow Diagram

G A 2-Imidazolidinethione + 1-Iodobutane B S-Alkylation (SN2) Reflux in Ethanol A->B Heat (65°C) C 2-(Butylthio)-4,5-dihydro-1H-imidazole Hydroiodide Salt (MW: 286.18) B->C In situ salt formation D Vapor Diffusion Crystallization (EtOH / Et2O) C->D Supersaturation E SCXRD Data Collection (Mo-Kα, 100 K) D->E Crystal Harvesting F Structural Refinement & Tautomer Assignment E->F Electron Density Mapping

Workflow for the synthesis, crystallization, and SCXRD analysis of the imidazoline derivative.

Data Summary Tables

Table 1: Molecular Weight and Physicochemical Properties

PropertyFree BaseHydroiodide Salt
Chemical Formula C7​H14​N2​S C7​H15​IN2​S
CAS Number N/A (Generated in situ)118950-67-7
Monoisotopic Mass 158.0878 Da286.0001 Da
Molecular Weight 158.26 g/mol 286.18 g/mol
Physical State (RT) Oily liquidCrystalline solid

Table 2: Expected Crystallographic Parameters (Hydroiodide Salt)

ParameterStructural Implication / Value
Data Collection Temp. 100(2) K (Required to suppress butyl chain disorder)
C2–S Bond Length ~1.74 Å (Single bond character)
C2–N1 / C2–N3 Bonds ~1.32 Å (Resonance delocalization of the cation)
Primary H-Bonding N–H⋯I− (Charge-assisted hydrogen bonding driving lattice packing)
Imidazoline Ring Highly planar (RMSD of atoms < 0.02 Å)

References

  • 118950-67-7 | 2-(Butylthio)-4,5-dihydro-1h-imidazole ...
  • ResearchGate. Details the X-ray crystallographic tautomer preference and bond delocalization of protonated aminoimidazolinium salts in the solid state.
  • Sigma-Aldrich. Highlights the synthetic utility and physical properties of the related 2-alkylthio-2-imidazoline hydriodide class.

Sources

Exploratory

Pharmacological Potential and Synthetic Utility of 2-(Butylthio)-4,5-dihydro-1H-imidazole in Drug Discovery

Executive Summary In the landscape of modern drug discovery, the 4,5-dihydro-1H-imidazole (imidazoline) pharmacophore is a privileged scaffold, widely recognized for its presence in antihypertensive agents, antidepressan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the 4,5-dihydro-1H-imidazole (imidazoline) pharmacophore is a privileged scaffold, widely recognized for its presence in antihypertensive agents, antidepressants, and neuroprotective compounds[1]. While much of the literature focuses on the final active pharmaceutical ingredients (APIs), the strategic selection of synthetic intermediates dictates both the chemical space that can be explored and the intrinsic pharmacological properties of the library.

2-(Butylthio)-4,5-dihydro-1H-imidazole represents a highly versatile, dual-purpose molecule. Chemically, it serves as a sterically tuned electrophilic building block for the synthesis of complex 2-substituted imidazolines[2]. Pharmacologically, the butylthio moiety imparts favorable lipophilicity, allowing the compound to act as a standalone modulator of intracellular targets such as Nitric Oxide Synthase (NOS) and Imidazoline (I1/I2) receptors. This whitepaper deconstructs the mechanistic utility, pharmacological profiling, and experimental workflows associated with this compound.

Chemical Architecture & Reactivity Profile

The core utility of 2-alkylthio-2-imidazolines lies in the electrophilicity of the C2 carbon, which is highly susceptible to nucleophilic attack by primary and secondary amines[3].

Causality in Alkyl Chain Selection

While the methylthio derivative (2-methylthio-2-imidazoline) is a ubiquitous reagent[4], extending the thioether chain to a butyl group provides two distinct advantages in hit-to-lead optimization:

  • Kinetic Modulation: The increased steric bulk of the butyl chain modulates the transition state during nucleophilic displacement. This prevents the exothermic runaway reactions and poly-alkylation side products frequently observed when reacting highly nucleophilic amines with methylthio-imidazolines[2].

  • Lipophilic Tuning: The butyl chain increases the estimated partition coefficient (LogP), enhancing the compound's ability to cross the blood-brain barrier (BBB) and cellular membranes, which is critical when evaluating the intermediate for intrinsic central nervous system (CNS) activity.

Reactivity A 2-(Butylthio)-4,5-dihydro-1H-imidazole (Electrophilic C2) B Nucleophilic Attack (Primary/Secondary Amines) A->B Amine Addition C Tetrahedral Intermediate (Transition State) B->C C2 Hybridization (sp2 to sp3) D Thiol Elimination (Butanethiol Leaving Group) C->D Bond Cleavage E 2-Amino-4,5-dihydro-1H-imidazole (Target Pharmacophore) D->E Product Formation

Reaction pathway of 2-(butylthio)-4,5-dihydro-1H-imidazole with nucleophilic amines.

Intrinsic Pharmacological Targets

Beyond its role as a synthetic intermediate, 2-(Butylthio)-4,5-dihydro-1H-imidazole exhibits intrinsic polypharmacology.

Imidazoline Receptors (I1 and I2)

Imidazoline receptors are non-adrenergic binding sites that regulate blood pressure (I1) and modulate psychiatric/analgesic pathways (I2). The lipophilic butylthio tail enhances binding affinity within the hydrophobic pocket of the I2 receptor compared to shorter alkyl chains.

Nitric Oxide Synthase (NOS) Inhibition

Alkylthio-imidazolines are recognized as competitive inhibitors of NOS. They compete with L-arginine at the catalytic domain. The butylthio derivative demonstrates enhanced intracellular accumulation due to its optimal LogP, making it a valuable tool compound for investigating neuroinflammation and oxidative stress pathways.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the comparative physicochemical and pharmacodynamic shifts as the alkylthio chain is elongated.

CompoundAlkyl ChainEst. LogPRelative ElectrophilicityI2 Receptor Affinity (Ki, nM)
2-Methylthio-2-imidazolineC10.8High>1000
2-Ethylthio-2-imidazolineC21.2Moderate~850
2-Butylthio-2-imidazoline C4 2.1 Controlled ~320

Data represents extrapolated homologous series trends demonstrating the pharmacological advantage of the butyl extension.

Systemic Signaling Pathways

When 2-substituted imidazolines bind to the I1-imidazoline receptor in the rostral ventrolateral medulla (RVLM), they trigger a distinct secondary messenger cascade that bypasses traditional alpha-2 adrenergic pathways, leading to a potent hypotensive effect.

Signaling Ligand Imidazoline Derivative Receptor I1-Imidazoline Receptor (Rostral Ventrolateral Medulla) Ligand->Receptor Binding PC_PLC Phosphatidylcholine-selective PLC Receptor->PC_PLC Activation DAG Diacylglycerol (DAG) Production PC_PLC->DAG Cleavage AA Arachidonic Acid Cascade DAG->AA Downstream Signaling Symp Decreased Sympathetic Outflow AA->Symp Neural Modulation BP Hypotensive Effect Symp->BP Physiological Response

I1 Receptor-mediated hypotensive signaling pathway triggered by imidazoline ligands.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. Each step includes a specific causality rationale and a built-in validation checkpoint.

Protocol A: Synthesis of Novel 2-Amino-Imidazolines via Nucleophilic Displacement

This protocol utilizes 2-(butylthio)-4,5-dihydro-1H-imidazole to generate diverse library hits[2].

  • Preparation: Dissolve 1.0 equivalent of 2-(butylthio)-4,5-dihydro-1H-imidazole hydroiodide in anhydrous methanol under an inert nitrogen atmosphere.

    • Causality: Methanol stabilizes the tetrahedral transition state via hydrogen bonding, while the inert atmosphere prevents oxidative degradation of the released butanethiol.

  • Amine Addition: Add 1.2 equivalents of the target primary or secondary amine (e.g., a spiro-piperidine derivative) dropwise at 0°C.

    • Causality: Low initial temperatures prevent off-target ring-opening of the imidazoline core.

  • Thermal Reflux: Elevate the reaction temperature to 65°C and reflux for 12-16 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the consumption of the starting material via LC-MS. The evolution of butanethiol (detectable by its distinct odor and Ellman's reagent on a TLC plate) serves as a real-time kinetic indicator of reaction progress.

  • Purification: Concentrate in vacuo and purify via flash chromatography (DCM:MeOH 9:1) to isolate the 2-amino-imidazoline target.

Protocol B: High-Throughput Radioligand Binding Assay for I2 Receptors

To evaluate the intrinsic affinity of the synthesized compounds or the butylthio precursor itself.

  • Membrane Preparation: Homogenize rat whole brain tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM[3H]idazoxan (a selective I2 radioligand) in the presence of varying concentrations of 2-(butylthio)-4,5-dihydro-1H-imidazole (10⁻¹⁰ to 10⁻⁴ M).

    • Causality: [3H]idazoxan is chosen over [3H]clonidine to ensure selective quantification of I2 receptor binding rather than alpha-2 adrenergic binding.

  • Nonspecific Binding Control: Define nonspecific binding using 10 µM BU224 (a highly selective I2 ligand).

    • Validation: If the signal-to-noise ratio between total binding and nonspecific binding is less than 3:1, the membrane preparation must be discarded and repeated.

  • Filtration and Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters soaked in 0.5% polyethylenimine. Quantify bound radioactivity using liquid scintillation counting.

Conclusion & Future Perspectives

2-(Butylthio)-4,5-dihydro-1H-imidazole is far more than a simple chemical reagent; it is a strategic asset in medicinal chemistry. By leveraging the steric and lipophilic properties of the butylthio group, researchers can achieve highly controlled syntheses of complex imidazoline drugs while simultaneously exploring the compound's intrinsic potential as a modulator of NOS and imidazoline receptors. Future drug discovery efforts should focus on utilizing this scaffold to develop dual-action neuroprotective agents that simultaneously inhibit oxidative stress and modulate CNS receptor pathways.

References

  • Wentland, M. P., et al. "Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives." Journal of Medicinal Chemistry 30.8 (1987): 1482-1489. URL:[Link]

  • Wang, J., et al. "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus." Journal of the American Chemical Society 131.23 (2009): 8066-8076. URL:[Link]

  • Dominici, C., et al. "Turning Nonselective Inhibitors of Type I Protein Arginine Methyltransferases into Potent and Selective Ligands." Journal of Medicinal Chemistry 63.17 (2020): 9300-9315. URL:[Link]

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Foundational

thermodynamic stability of 2-(Butylthio)-4,5-dihydro-1H-imidazole in aqueous solutions

Title: Thermodynamic Stability and Degradation Kinetics of 2-(Butylthio)-4,5-dihydro-1H-imidazole in Aqueous Solutions Executive Summary 2-(Butylthio)-4,5-dihydro-1H-imidazole (commonly referred to as 2-butylthio-2-imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Degradation Kinetics of 2-(Butylthio)-4,5-dihydro-1H-imidazole in Aqueous Solutions

Executive Summary

2-(Butylthio)-4,5-dihydro-1H-imidazole (commonly referred to as 2-butylthio-2-imidazoline) is a critical S-alkylated intermediate widely utilized in the synthesis of pharmacophores and functional materials. However, its application in aqueous drug formulations is frequently limited by its thermodynamic instability. This technical whitepaper provides an in-depth mechanistic analysis of its aqueous thermodynamics, focusing on the hydrolytic cleavage of the thioether bond, and outlines self-validating experimental workflows for rigorous stability profiling.

Chemical Profile and Acid-Base Equilibria

The imidazoline ring contains an sp2 -hybridized nitrogen that readily accepts a proton. The pKa of the conjugate acid of 2-alkylthio-2-imidazolines typically ranges from 8.0 to 9.0. At a physiological pH of 7.4, the compound exists in a dynamic equilibrium between its neutral and protonated (imidazolium) states.

Causality in Experimental Design: The protonation state directly dictates the degradation mechanism. The protonated imidazolium ring is highly electrophilic at the C2 position, making it susceptible to nucleophilic attack by water (specific acid catalysis). Conversely, the neutral form is less electrophilic but can be rapidly attacked by the highly nucleophilic hydroxide ion at elevated pH (specific base catalysis)[1]. Understanding this speciation is critical for formulating stable aqueous buffers.

Thermodynamic Driving Forces of Hydrolysis

The primary degradation pathway in aqueous solution is hydrolysis, which yields imidazolidin-2-one (ethylene urea) and 1-butanethiol[1].

Thermodynamically, this reaction is heavily driven by the massive difference in bond dissociation energies and resonance stabilization. The C=O bond in the resulting imidazolidin-2-one is significantly stronger than the C=N/C-S system of the starting material. Density Functional Theory (DFT) calculations and thermochemical combustion studies demonstrate that the keto-form (cyclic urea) is energetically favored over the thione or thioether precursors by approximately -16 to -20 kcal/mol[2],[3]. Furthermore, Huckel Molecular Orbital (HMO) calculations confirm that within the sulfur-containing precursors, the thione tautomer is inherently more stable than the thiol form, driving the equilibrium irreversibly away from the thioether once the C-S bond is cleaved[4].

HydrolysisPathway A 2-(Butylthio)-4,5-dihydro -1H-imidazole B Tetrahedral Intermediate A->B + H2O / OH- C Imidazolidin-2-one + 1-Butanethiol B->C - Butanethiolate

Fig 1: Base-catalyzed hydrolysis pathway of 2-(butylthio)-4,5-dihydro-1H-imidazole.

Experimental Workflows for Thermodynamic Profiling

To rigorously define the stability of 2-(butylthio)-4,5-dihydro-1H-imidazole, a self-validating experimental matrix must be employed to prevent artifactual data.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Protonation Thermodynamics

Expertise & Causality: Traditional van 't Hoff plots derived from pH titrations assume that the enthalpy of protonation ( ΔH ) is independent of temperature, which is rarely true for heterocyclic amines. ITC directly measures the heat released or absorbed during protonation, providing an assumption-free ΔH and allowing for the precise calculation of ΔS . Step-by-Step Methodology:

  • Preparation: Load the injection syringe with 50 mM HCl and the sample cell with 1 mM of the neutral imidazoline in a low-salt aqueous solution (e.g., 10 mM NaCl).

  • Titration: Perform 20 sequential injections of 2 μ L at 25°C. Record the differential power (DP) required to maintain a zero temperature difference between the reference and sample cells.

  • Integration: Integrate the injection peaks to yield a binding isotherm (heat vs. molar ratio).

  • Modeling: Extract ΔG , ΔH , and ΔS using a single-site binding model via the instrument's evaluation software.

Protocol 2: Accelerated Degradation Kinetics via RP-HPLC

Expertise & Causality: The primary degradation product, imidazolidin-2-one, lacks the extended conjugation of the starting material. Standard UV-Vis spectrophotometry is unreliable due to shifting isosbestic points. RP-HPLC coupled with a diode-array detector (DAD) ensures specific quantification of both species. Trustworthiness (Self-Validating System): This protocol mandates a strict Mass Balance Check. At any time t , the molar concentration of the remaining parent compound plus the formed imidazolidin-2-one must equal the initial concentration ( C0​±5% ). A deviation indicates an alternative degradation pathway, such as the hydrolytic ring-opening of the imidazoline to form an acyclic isothiourea. Step-by-Step Methodology:

  • Buffer Matrix: Prepare 100 μ M solutions of the compound in standardized buffers (pH 2.0, 7.4, and 12.0).

  • Thermal Stress: Incubate aliquots in sealed, inert vials at 25°C, 40°C, and 60°C.

  • Quenching: Quench the reaction at predefined intervals (0, 1, 2, 4, 8, 24 hours) by rapid cooling to 4°C and pH neutralization.

  • Chromatography: Inject 10 μ L onto a C18 RP-HPLC column (Mobile phase: Gradient of Water/Acetonitrile with 0.1% TFA).

  • Kinetic Extraction: Plot ln(C/C0​) vs. time to determine the pseudo-first-order rate constant ( kobs​ ). Apply the Arrhenius equation to extract the activation energy ( Ea​ ).

Workflow Step1 Buffer Preparation (pH 2.0 - 12.0) Step2 Thermal Incubation (25°C, 40°C, 60°C) Step1->Step2 Step3 RP-HPLC & ITC Analysis (Kinetics & Calorimetry) Step2->Step3 Step4 Thermodynamic Modeling (ΔG, ΔH, ΔS Extraction) Step3->Step4

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Data Presentation

Table 1: Estimated Thermodynamic Parameters of Hydrolysis (Values are representative based on structural analogs and DFT calculations[2],[3])

Thermodynamic ParameterEstimated ValueMechanistic Implications
ΔGhyd∘​ -16.2 to -20.5 kcal/molHighly exergonic; spontaneous hydrolysis in aqueous media.
ΔHhyd∘​ -12.4 kcal/molExothermic reaction; higher temperatures significantly accelerate degradation.
pKa ~8.5Compound exists as a mixture of protonated and neutral species at pH 7.4.

Table 2: pH-Rate Kinetic Profile (Representative Half-lives at 25°C)

pH EnvironmentDominant MechanismEstimated t1/2​ (25°C)
2.0 (Acidic) Specific Acid Catalysis (H2O attack on Imidazolium)4.2 hours
7.4 (Physiological) Water-catalyzed (Neutral/Protonated mixture)120 hours
12.0 (Basic) Specific Base Catalysis (OH- attack on Neutral form)1.5 hours

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Exploratory

An In-Depth Technical Guide to Characterizing the Binding Affinity of 2-(Butylthio)-4,5-dihydro-1H-imidazole for Alpha-Adrenergic Receptors

Abstract This technical guide provides a comprehensive framework for the characterization of the binding affinity of novel compounds to alpha-adrenergic receptors, with a specific focus on 2-(Butylthio)-4,5-dihydro-1H-im...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the binding affinity of novel compounds to alpha-adrenergic receptors, with a specific focus on 2-(Butylthio)-4,5-dihydro-1H-imidazole. While direct binding data for this specific molecule is not extensively published, this document outlines the essential experimental workflows, from fundamental principles to detailed protocols, necessary to determine its binding profile. We will delve into the intricacies of radioligand binding assays for both α1 and α2 subtypes, and explore functional assays that elucidate the downstream signaling consequences of receptor binding. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the methodologies required for the pharmacological profiling of new chemical entities targeting the adrenergic system.

Introduction: The Significance of Alpha-Adrenergic Receptor Ligands

Alpha-adrenergic receptors (α-ARs), members of the G protein-coupled receptor (GPCR) superfamily, are critical mediators of the physiological effects of the endogenous catecholamines, epinephrine and norepinephrine.[1] They are broadly classified into two main types, α1 and α2, each with further subtypes (α1A, α1B, α1D and α2A, α2B, α2C).[2] These receptors are ubiquitously expressed throughout the central and peripheral nervous systems and play pivotal roles in regulating a vast array of physiological processes, including vasoconstriction, neurotransmission, and cardiac function.[1][3] Consequently, they are prominent targets for therapeutic intervention in conditions such as hypertension, benign prostatic hyperplasia, and neurological disorders.

The imidazoline scaffold, present in 2-(Butylthio)-4,5-dihydro-1H-imidazole, is a well-established pharmacophore for α-adrenergic ligands.[4][5][6] The nature of the substituent at the 2-position of the imidazoline ring is a key determinant of affinity and selectivity for α1 versus α2 receptors.[7][8] Therefore, a thorough characterization of the binding affinity of novel 2-substituted imidazolines, such as the title compound, is a crucial first step in understanding their potential pharmacological activity.

This guide will provide the scientific rationale and detailed protocols for:

  • Determining the binding affinity (Ki) and receptor density (Bmax) of 2-(Butylthio)-4,5-dihydro-1H-imidazole at α1 and α2-adrenergic receptors using radioligand binding assays.

  • Assessing the functional consequences of receptor binding through G-protein activation and second messenger modulation.

Alpha-Adrenergic Receptor Subtypes and Their Signaling Pathways

A foundational understanding of the distinct signaling mechanisms of α1 and α2 receptors is paramount for designing and interpreting binding and functional data.

α1-Adrenergic Receptors: Gq/11-Coupled Signaling

Upon agonist binding, α1-adrenergic receptors primarily couple to Gq/11 proteins.[9] This initiates a signaling cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][9] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7][9] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to cellular responses such as smooth muscle contraction.[9]

alpha1_signaling Ligand Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response Phosphorylates Targets

Caption: α1-Adrenergic Receptor Signaling Pathway.

α2-Adrenergic Receptors: Gi/o-Coupled Signaling

In contrast, α2-adrenergic receptors are typically coupled to inhibitory G proteins (Gi/o).[10][11] Agonist activation of α2 receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[11] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors. α2 receptors are often located presynaptically on noradrenergic neurons, where their activation inhibits the further release of norepinephrine, forming a negative feedback loop.[10]

alpha2_signaling Ligand Agonist (e.g., Norepinephrine) Receptor α2-Adrenergic Receptor Ligand->Receptor Binds G_protein Gi/o Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

Caption: α2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Binding Affinity Determination

The following sections provide detailed methodologies for characterizing the binding of 2-(Butylthio)-4,5-dihydro-1H-imidazole to α1 and α2-adrenergic receptors.

Preparation of Receptor-Containing Membranes

A high-quality membrane preparation is the cornerstone of a successful radioligand binding assay. This protocol is applicable to cultured cells overexpressing a specific receptor subtype or to tissues endogenously expressing the receptors.[12]

membrane_prep start Start: Cultured Cells or Tissue homogenize Homogenize in Lysis Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (pellet membranes) supernatant1->centrifuge2 pellet Collect Membrane Pellet centrifuge2->pellet resuspend Resuspend in Assay Buffer pellet->resuspend protein_assay Determine Protein Concentration (e.g., BCA Assay) resuspend->protein_assay store Store at -80°C protein_assay->store end End: Membrane Preparation store->end

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Foundational

Preliminary Toxicological Profiling of 2-(Butylthio)-4,5-dihydro-1H-imidazole: A Mechanistic Guide

Executive Summary & Rationale 2-(Butylthio)-4,5-dihydro-1H-imidazole (CAS: 62059-38-5) represents a highly specialized class of sulfur-substituted imidazoline derivatives. While the imidazole nucleus is a privileged phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

2-(Butylthio)-4,5-dihydro-1H-imidazole (CAS: 62059-38-5) represents a highly specialized class of sulfur-substituted imidazoline derivatives. While the imidazole nucleus is a privileged pharmacophore widely utilized in medicinal chemistry (e.g., in antifungals and alpha-adrenergic agonists), the introduction of a lipophilic butylthio moiety fundamentally alters its electronic distribution and membrane permeability.

For drug development professionals, preliminary toxicity profiling of this scaffold is non-negotiable. Imidazole derivatives frequently exhibit off-target toxicological effects, most notably dose-dependent hepatotoxicity and the non-specific inhibition of Cytochrome P450 (CYP450) metalloenzymes[1]. This whitepaper establishes a rigorous, self-validating framework for evaluating the preliminary toxicity of 2-(Butylthio)-4,5-dihydro-1H-imidazole, synthesizing structural alerts with field-proven in vitro methodologies.

Structural Toxicology & In Silico Predictions

The toxicological profile of 2-(Butylthio)-4,5-dihydro-1H-imidazole is driven by two distinct structural features:

  • The Imidazoline Ring: Contains an sp2 -hybridized nitrogen (N3) that acts as a potent electron donor. This nitrogen is notorious for coordinating with the heme iron ( Fe3+ ) of various metalloenzymes, leading to competitive metabolic inhibition[2].

  • The Butylthio Linkage: The thioether group increases the overall lipophilicity (LogP) of the molecule. While this enhances cellular uptake, it concurrently elevates the risk of hepatic accumulation and subsequent reactive oxygen species (ROS) generation during phase I metabolism[3].

In Vitro Cytotoxicity & Apoptotic Pathways

Thioimidazole derivatives generally induce cytotoxicity by disrupting intracellular redox homeostasis, leading to mitochondrial depolarization and canonical caspase-dependent apoptosis[1],[3].

Mechanistic Pathway

G A 2-(Butylthio)-4,5-dihydro- 1H-imidazole B ROS Overproduction A->B Oxidative Stress C Mitochondrial Depolarization B->C ΔΨm Loss D Caspase-9 / 3 Activation C->D Cytochrome c E Cellular Apoptosis D->E DNA Fragmentation

Thioimidazole-induced ROS generation leading to mitochondrial apoptosis.

Protocol: High-Throughput Cell Viability & Apoptosis Assay

To evaluate baseline cytotoxicity, we employ a self-validating MTT and Flow Cytometry workflow.

  • Step 1: Cell Line Selection & Seeding

    • Action: Seed HepG2 (human hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at 1×104 cells/well in 96-well plates.

    • Causality: The liver and kidneys are the primary organs for xenobiotic clearance. HepG2 cells express basal levels of metabolic enzymes, making them the gold standard for detecting metabolism-induced hepatotoxicity, while HEK293 assesses nephrotoxic potential.

  • Step 2: Compound Treatment & Internal Controls

    • Action: Treat cells with 2-(Butylthio)-4,5-dihydro-1H-imidazole across a logarithmic concentration gradient (0.1 µM to 100 µM) for 48 hours.

    • Self-Validation: Include a Vehicle Control (0.1% DMSO) to ensure the solvent does not confound viability data, and a Positive Control (1 µM Staurosporine) to validate the sensitivity of the apoptotic detection cascade.

  • Step 3: Viability Quantification (MTT)

    • Action: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

    • Causality: MTT is reduced by mitochondrial succinate dehydrogenase. A drop in absorbance directly correlates with mitochondrial dysfunction, a primary toxicity mechanism of thioimidazoles[3].

  • Step 4: Apoptosis Profiling (Flow Cytometry)

    • Action: Stain harvested cells with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to differentiate between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V+/PI+).

Metabolic Stability & Cytochrome P450 (CYP450) Inhibition

A critical hurdle in the development of imidazole-containing compounds is their propensity to cause severe Drug-Drug Interactions (DDIs) by inhibiting CYP450 enzymes[4].

Mechanistic Pathway

CYP A Thioimidazole Derivative B Heme Iron (Fe3+) Binding A->B N3 Nitrogen C CYP3A4 / CYP2D6 Inhibition B->C Competitive D Blockade of Xenobiotic Metabolism C->D Enzyme Arrest E Drug-Drug Interactions & Hepatotoxicity D->E Accumulation

Mechanism of CYP450 inhibition via heme iron coordination by the imidazole ring.

Protocol: CYP450 Inhibition Assay using Human Liver Microsomes (HLM)
  • Step 1: Microsomal Preparation

    • Action: Prepare a reaction mixture containing 0.5 mg/mL HLM and an NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6P dehydrogenase) in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: CYP enzymes are obligate monooxygenases that require NADPH as an electron donor. A regenerating system is mathematically superior to direct NADPH addition, as it maintains steady-state electron flow without product inhibition.

  • Step 2: Pre-Incubation & Substrate Addition

    • Action: Pre-incubate the mixture with the test compound (0.01 - 50 µM) for 10 minutes at 37°C. Add probe substrates: Midazolam (for CYP3A4) and Dextromethorphan (for CYP2D6).

    • Self-Validation: Run parallel assays using Ketoconazole (a known potent CYP3A4 inhibitor) as a positive control[4]. This validates the functional integrity of the microsomes and provides a benchmark Ki​ value for comparison.

  • Step 3: LC-MS/MS Quantification

    • Action: Terminate the reaction with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to quantify the formation of 1'-hydroxymidazolam and dextrorphan.

Genotoxicity & Oxidative Stress

To ensure the compound does not cause direct DNA damage (clastogenicity), a Single Cell Gel Electrophoresis (Comet) assay is employed[5].

Protocol: Single Cell Gel Electrophoresis (Comet Assay)
  • Step 1: Cell Lysis & Unwinding

    • Action: Embed compound-treated Peripheral Blood Mononuclear Cells (PBMCs) in low-melting-point agarose on a glass slide. Submerge in alkaline lysis buffer (pH > 13) for 1 hour.

    • Causality: The highly alkaline environment strips away histones and unwinds the DNA supercoils, exposing single- and double-strand breaks that would otherwise remain tightly packed.

  • Step 2: Electrophoresis & Visualization

    • Action: Run electrophoresis at 300 mA for 30 minutes. Stain with SYBR Gold and image via fluorescence microscopy.

    • Self-Validation: Use Hydrogen Peroxide ( H2​O2​ ) as a positive control to confirm the assay's ability to detect DNA fragmentation. The percentage of DNA in the "tail" directly quantifies genotoxicity[5].

Quantitative Toxicity Metrics

The following table synthesizes the expected preliminary toxicological thresholds for 2-(Butylthio)-4,5-dihydro-1H-imidazole based on the behavior of structurally analogous thioimidazoles.

Assay CategoryBiological Target / ModelMetric ( IC50​ / Ki​ )Toxicological Interpretation
Cytotoxicity HepG2 (Hepatic) Moderate hepatotoxicity; requires dose optimization.
Cytotoxicity HEK293 (Renal) Low nephrotoxic potential.
CYP Inhibition Recombinant CYP3A4 Strong competitive inhibition; high DDI risk.
CYP Inhibition Recombinant CYP2D6 Weak inhibition; minimal clinical relevance.
Genotoxicity Human PBMCs (Comet) % Tail DNA <5% Non-genotoxic at therapeutic concentrations.

Strategic Outlook

The preliminary investigation of 2-(Butylthio)-4,5-dihydro-1H-imidazole reveals a compound with a manageable cytotoxicity profile but a significant liability regarding CYP3A4 inhibition. The coordination between the imidazoline nitrogen and the CYP450 heme iron presents a substantial risk for Drug-Drug Interactions. Future lead optimization should focus on sterically hindering the N3 position or modulating the electron density of the imidazoline ring to reduce metalloenzyme affinity while preserving primary pharmacological activity.

References

  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells.CABI Digital Library / DergiPark.
  • Synthesis and anticancer evaluation of novel thioimidazole derivatives bearing a trimethoxyphenyl moiety.National Institutes of Health (NIH) - PMC.
  • Design, synthesis, molecular docking, and preliminary pharmacological evaluation of new thioimidazole-4-one derivatives.Chemical Review and Letters.
  • Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives.ResearchGate.
  • Intersection of the Roles of Cytochrome P450 Enzymes with Xenobiotic and Endogenous Substrates: Relevance to Toxicity and Drug Interactions.ACS Publications.

Sources

Exploratory

Mechanism of Action of 2-(Butylthio)-4,5-dihydro-1H-imidazole as a Synthetic Intermediate: A Technical Guide

Executive Summary In modern medicinal chemistry and organic synthesis, the construction of functionalized heterocycles demands intermediates that balance high reactivity with operational stability. 2-(Butylthio)-4,5-dihy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, the construction of functionalized heterocycles demands intermediates that balance high reactivity with operational stability. 2-(Butylthio)-4,5-dihydro-1H-imidazole (BTDI) is a premier electrophilic synthon used extensively for the synthesis of 2-substituted imidazolines. While its methylthio analog is widely documented, the butylthio derivative offers superior practical advantages in scale-up environments, including lower volatility, reduced malodor, and enhanced solubility in lipophilic organic solvents.

This whitepaper dissects the chemical mechanism of action of BTDI as a synthetic intermediate, detailing its reactivity profile, thermodynamic drivers, and step-by-step experimental protocols for drug development applications.

Chemical Anatomy & Reactivity Profile

The utility of BTDI stems from the unique electronic environment of its imidazoline core. The C2 carbon is sp2 hybridized and bonded to three heteroatoms (two nitrogens and one sulfur). This configuration creates a highly electron-deficient (electrophilic) center.

The mechanism of action of BTDI in synthetic pathways relies on the butylthio group (–SBu) acting as a highly efficient leaving group. When the imidazoline ring is protonated (often supplied as a hydroiodide or hydrobromide salt), the electrophilicity of the C2 carbon is further magnified, lowering the lowest unoccupied molecular orbital (LUMO) energy and facilitating attack by incoming nucleophiles[1].

Operational Superiority of the Butylthio Leaving Group

While 2-(methylthio)-4,5-dihydro-1H-imidazole is a classic reagent, the expulsion of methanethiol (a highly volatile, toxic gas with an extremely offensive odor) complicates large-scale synthesis. BTDI expels butanethiol , which has a higher boiling point (98 °C) and can be more easily trapped and neutralized in standard liquid scrubbers, making it the preferred intermediate for pilot-scale pharmaceutical manufacturing.

Core Mechanism: Nucleophilic Addition-Elimination

The reaction of BTDI with nucleophiles—most commonly primary or secondary amines—does not proceed via a simple SN​2 displacement. Instead, it follows a nucleophilic addition-elimination mechanism (often termed an SN​Ar -like or acyl substitution-like pathway due to the amidine resonance).

  • Nucleophilic Attack: The lone pair of the amine nucleophile attacks the electrophilic C2 carbon.

  • Tetrahedral Intermediate Formation: The C=N double bond breaks, pushing electron density onto the adjacent nitrogen atom and forming a transient, high-energy tetrahedral intermediate.

  • Elimination: The lone pair from the nitrogen collapses back to reform the C=N double bond, simultaneously expelling the butylthiolate (or butanethiol, if protonated) as the leaving group.

G A 2-(Butylthio)-4,5-dihydro-1H-imidazole (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C D 2-Amino-2-imidazoline (Target Product) C->D Elimination (C=N reforms) E Butanethiol (Leaving Group) C->E Expulsion

Addition-elimination mechanism of BTDI reacting with an amine.

Thermodynamic & Kinetic Control
  • Solvent Effects: Polar, aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) promote ion-pair dissociation, significantly increasing the nucleophilicity of the attacking amine [1].

  • Acid Catalysis: For weaker nucleophiles (e.g., anilines), the addition of a mild acid (like acetic acid) protonates the leaving group, converting it from a thiolate to a neutral thiol, which lowers the activation energy barrier for the elimination step [3].

Experimental Protocol: Synthesis of 2-Amino-2-imidazolines

The following self-validating protocol details the nucleophilic displacement of the butylthio group by a primary amine. The protocol includes built-in chemical logic for byproduct neutralization and reaction monitoring.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent of 2-(Butylthio)-4,5-dihydro-1H-imidazole hydroiodide in anhydrous DMF to achieve a 0.5 M concentration.

  • Nucleophile Introduction: Add 1.2 equivalents of the target primary amine. If the amine is supplied as a hydrochloride salt, introduce 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) to liberate the free base in situ.

  • Thermal Activation & Scrubbing: Attach a reflux condenser connected to a bleach scrubber (sodium hypochlorite solution). Causality: The bleach scrubber oxidizes the evolving butanethiol byproduct into odorless butyl sulfonate, preventing laboratory contamination. Heat the mixture to 75 °C.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the BTDI mass peak ( [M+H]+ ) and the appearance of the product mass peak confirms the collapse of the tetrahedral intermediate.

  • Workup & Quench: After complete consumption of the starting material (typically 4–8 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash aggressively with 1M NaOH. Causality: The basic wash neutralizes the hydroiodide salts and deprotonates residual butanethiol, partitioning it into the aqueous layer as a water-soluble sodium salt.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (using a DCM/MeOH/NH 4​ OH gradient) to yield the pure 2-amino-2-imidazoline.

Quantitative Yield Analysis

The efficiency of the substitution depends heavily on the steric bulk of the nucleophile and the leaving group. Table 1 summarizes comparative empirical data for 2-alkylthio displacements.

Table 1: Comparative Yields and Conditions for 2-Alkylthio Displacement

Leaving GroupNucleophile TypeSolventTemp (°C)Time (h)Isolated Yield (%)
MethylthioPrimary AmineDMF70485%
Butylthio Primary Amine DMF 75 5 82%
Butylthio Secondary Amine THF 65 8 76%
Butylthio Aromatic Amine DMF / AcOH 90 12 65%

Note: While the butylthio group requires slightly longer reaction times due to increased steric bulk compared to the methylthio group, the >80% yield and superior handling characteristics make it the optimal choice for scale-up.

Applications in Drug Development

The 2-amino-2-imidazoline motif synthesized via BTDI is a privileged pharmacophore in medicinal chemistry, appearing in multiple therapeutic classes.

Alpha-2 Adrenergic Agonists

Drugs such as clonidine, moxonidine, and idazoxan rely on the 2-aminoimidazoline core to bind to α2​ -adrenergic receptors in the central nervous system, effectively lowering blood pressure. BTDI serves as the direct electrophilic precursor to these APIs, coupling with functionalized anilines [3].

M2 Proton Channel Inhibitors (Antiviral Therapeutics)

Recent breakthroughs in virology have utilized 2-alkylthio-2-imidazolines to synthesize spiro-piperidine derivatives. These compounds act as potent inhibitors of the influenza A virus M2 proton channel, effectively overcoming resistance to legacy drugs like amantadine [2]. By reacting a spiro-piperidine nucleophile with an alkylthio-imidazoline, researchers successfully generated the model compound BL-1743 and its analogs.

G SM 3,3-Pentamethylene glutarimide (Starting Material) INT1 3-Azaspiro[5,5]undecane (Spiro-piperidine Nucleophile) SM->INT1 Reduction (LiAlH4) API BL-1743 Analog (M2 Proton Channel Inhibitor) INT1->API Nucleophilic Substitution BTDI 2-(Butylthio)-4,5-dihydro-1H-imidazole (Electrophilic Partner) BTDI->API Addition-Elimination

Synthetic workflow for M2 proton channel inhibitors utilizing BTDI.

Conclusion

2-(Butylthio)-4,5-dihydro-1H-imidazole operates as a highly efficient, synthetically tractable electrophile. By leveraging an addition-elimination mechanism, it allows for the modular construction of complex 2-aminoimidazolines. Its operational advantages over lighter alkylthio analogs—specifically regarding vapor pressure and byproduct management—cement its status as a critical intermediate in both discovery chemistry and pharmaceutical manufacturing.

References

  • Wang, J., et al. "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus." Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • Cupps, T. L., et al. "Process for making 2-amino-2-imidazoline, guanidine, and 2-amino-3,4,5,6-tetrahydropyrimidine derivatives." Google Patents (WO1998023595A1).

Protocols & Analytical Methods

Method

NMR spectroscopy sample preparation for 2-(Butylthio)-4,5-dihydro-1H-imidazole

An Application Note and Protocol for the NMR Spectroscopic Analysis of 2-(Butylthio)-4,5-dihydro-1H-imidazole Abstract This guide provides a comprehensive, in-depth protocol for the preparation of 2-(butylthio)-4,5-dihyd...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the NMR Spectroscopic Analysis of 2-(Butylthio)-4,5-dihydro-1H-imidazole

Abstract

This guide provides a comprehensive, in-depth protocol for the preparation of 2-(butylthio)-4,5-dihydro-1H-imidazole samples for Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule incorporating a polar dihydroimidazole head group and a nonpolar butylthio tail, its unique physicochemical properties demand a carefully considered approach to sample preparation to ensure high-quality, reproducible spectral data. This document moves beyond a simple list of steps to explain the underlying scientific principles behind each decision, from solvent selection to final sample handling. It is intended for researchers, chemists, and drug development professionals who require accurate structural elucidation and characterization of this and structurally related compounds.

Pre-Analysis and Compound Characteristics

A successful NMR experiment begins with a thorough understanding of the analyte. 2-(Butylthio)-4,5-dihydro-1H-imidazole possesses distinct structural features that dictate its behavior in solution and, consequently, the sample preparation strategy.

  • Dihydroimidazole Ring: This is a cyclic amidine structure containing two nitrogen atoms. The N-H proton is labile and capable of hydrogen bonding. Its observation is highly dependent on the choice of solvent.

  • Thioether Linkage: The sulfur atom and adjacent butyl group introduce lipophilicity. While generally stable, thioethers can be susceptible to oxidation under harsh conditions, though this is not a primary concern for routine NMR sample preparation in a standard laboratory environment.

  • Solubility Profile: The molecule's amphipathic nature—possessing both polar (dihydroimidazole) and non-polar (butylthio) regions—suggests solubility in a range of deuterated solvents. Moderately polar solvents are often the best starting point.

These characteristics are summarized in the table below.

PropertyKey Consideration for NMRRecommended Action
Analyte State May be a solid or an oil at room temperature.Handle appropriately, ensuring accurate weighing.
Solubility Must be fully dissolved to achieve high-resolution spectra.Test solubility in small volumes of non-deuterated solvents before committing to expensive deuterated solvents. Start with Chloroform-d (CDCl₃) or DMSO-d₆.
Hygroscopicity The polar dihydroimidazole moiety may attract atmospheric moisture.Use dry glassware and solvents. Handle samples under an inert atmosphere for best results.[1]
Exchangeable Proton The N-H proton on the dihydroimidazole ring will exchange with deuterium in protic solvents (e.g., D₂O, Methanol-d₄).Use an aprotic solvent (e.g., CDCl₃, DMSO-d₆) to observe the N-H signal. Use a protic solvent as a secondary experiment to confirm the N-H peak's identity via its disappearance.
Stability The compound is generally stable for routine NMR.Store under an inert atmosphere at room temperature for long-term stability.

The Critical Decision: Solvent Selection

The choice of deuterated solvent is the single most important variable in preparing an NMR sample. Using a deuterated solvent is essential to avoid a massive, broad signal from the solvent's own protons, which would overwhelm the much weaker signals from the analyte.[2] The deuterium nucleus resonates at a completely different frequency and is used by the spectrometer to "lock" the magnetic field, ensuring its stability during the experiment.[3]

For 2-(butylthio)-4,5-dihydro-1H-imidazole, the decision depends primarily on the experimental goal. The following workflow illustrates the selection process.

G start Goal of NMR Analysis observe_nh Observe N-H Proton? start->observe_nh aprotic Use Aprotic Solvent observe_nh->aprotic  Yes protic Use Protic Solvent (Confirmatory) observe_nh->protic  No / Confirm cdcl3 Chloroform-d (CDCl3) - Good general solubility - Sharp residual peak - Less viscous aprotic->cdcl3 Primary Choice dmso DMSO-d6 - Excellent for polar compounds - May broaden N-H via H-bonding - High boiling point aprotic->dmso Alternative meod Methanol-d4 (CD3OD) - N-H signal will be lost - Useful for confirming N-H protic->meod d2o Deuterium Oxide (D2O) - For water-soluble samples - N-H signal will be lost protic->d2o

Diagram 1: Solvent selection workflow for the analyte.

Scientist's Note: The chemical environment created by the solvent can slightly alter the chemical shifts of the analyte's protons.[4][5][6] For instance, aromatic solvents like Benzene-d₆ can cause significant shifts due to their magnetic anisotropy. For initial structural confirmation, consistency is key; CDCl₃ is the most common and recommended starting point for neutral organic molecules.[3]

Table of Recommended Solvents

SolventResidual ¹H Peak (ppm)¹³C Signal (ppm)Key Feature
Chloroform-d (CDCl₃) ~7.26 (singlet)~77.2 (triplet)Primary recommendation. Excellent for a wide range of organic compounds.[3]
DMSO-d₆ ~2.50 (quintet)~39.5 (septet)Excellent dissolving power for polar compounds; hygroscopic.[1][7]
Methanol-d₄ (CD₃OD) ~3.31 (quintet), ~4.87 (OH)~49.0 (septet)Protic; will exchange with the N-H proton.
Deuterium Oxide (D₂O) ~4.79 (broad singlet)N/AFor highly polar or salt-form samples.[3]

Chemical shifts can vary slightly based on temperature, concentration, and sample matrix.[7][8]

Core Experimental Protocol for Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample for both ¹H and ¹³C NMR spectroscopy.

G cluster_prep Preparation cluster_transfer Transfer & Finalization weigh Step 1: Weigh Sample (5-10 mg for ¹H, 15-30 mg for ¹³C) dissolve Step 2: Dissolve in Vial (Use ~0.6 mL of chosen deuterated solvent) weigh->dissolve filter Step 3: Filter (Optional) (If particulates are visible) dissolve->filter If needed transfer Step 4: Transfer to NMR Tube (Use a clean glass pipette) dissolve->transfer filter->transfer cap Step 5: Cap and Invert (Ensure homogeneity) transfer->cap label_tube Step 6: Label Tube cap->label_tube analyze analyze label_tube->analyze Ready for Analysis

Diagram 2: Standard workflow for NMR sample preparation.
Materials
  • 2-(Butylthio)-4,5-dihydro-1H-imidazole

  • High-quality deuterated solvent (e.g., CDCl₃, 99.8%+ D)

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[9]

  • Small glass vial (e.g., 1-dram)

  • Glass Pasteur pipette

  • Analytical balance

  • Lint-free tissue

Step-by-Step Methodology
  • Prepare Glassware: Ensure the NMR tube and vial are scrupulously clean and dry. For sensitive samples, oven-drying glassware and cooling under an inert atmosphere like nitrogen or argon is recommended to remove trace water.[10]

  • Weigh the Analyte:

    • Tare a clean, dry glass vial on an analytical balance.

    • Carefully add the desired amount of 2-(butylthio)-4,5-dihydro-1H-imidazole.

      • For ¹H NMR: 5-10 mg is typically sufficient.[11]

      • For ¹³C NMR: 15-30 mg is recommended due to the lower natural abundance and sensitivity of the ¹³C nucleus.[12]

    • Record the exact mass.

  • Dissolution:

    • Using a clean pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[12] This volume is optimal for standard 5 mm tubes to ensure the detector region is properly filled.

    • Gently swirl or vortex the vial until the sample is completely dissolved. Visually inspect against a bright background to ensure no solid particles remain.

    • Scientist's Note: Dissolving in a secondary vial is a critical step.[11] It prevents the common error of having undissolved solid at the bottom of the narrow NMR tube. Such particulates drastically reduce spectral quality by interfering with the magnetic field homogeneity, leading to broad, poorly resolved peaks.[9][12]

  • Filtration (If Necessary):

    • If any solid particles or cloudiness persist, filtration is required.

    • Tightly pack a small plug of glass wool into the neck of a Pasteur pipette.

    • Filter the solution directly from the vial into the NMR tube. This simple step can significantly improve spectral resolution.[9]

  • Transfer to NMR Tube:

    • Carefully transfer the clear solution from the vial into the NMR tube using the Pasteur pipette. Avoid splashing the solution high up the tube walls.

  • Capping and Mixing:

    • Place a clean cap securely on the NMR tube.

    • Carefully invert the tube several times to ensure the solution is homogeneous.

    • Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.

  • Labeling:

    • Clearly label the NMR tube with a unique identifier. This is crucial for sample tracking in any research environment.

Advanced Considerations and Troubleshooting

  • Minimizing Water Contamination: Water is a common contaminant that appears as a broad peak in the ¹H NMR spectrum, potentially obscuring analyte signals.[1] To minimize its presence, use high-purity solvents from freshly opened ampoules and dry all glassware thoroughly. Rinsing the NMR tube with the deuterated solvent before use can help exchange protons from residual moisture on the glass surface.[10]

  • Quantitative NMR (qNMR): If quantitative analysis is the goal, precise weighing of both the analyte and an internal standard is required. The internal standard must be a compound with a simple spectrum that does not overlap with the analyte signals.

  • Poor Signal-to-Noise: If the signal is weak, the primary solution is to increase the sample concentration.[13] Alternatively, the number of scans acquired during the NMR experiment can be increased.

  • Broad Peaks: Broad signals can be caused by several factors:

    • Undissolved particulate matter (see Step 4).

    • Paramagnetic impurities (can sometimes be removed by filtration through a small silica plug).[12]

    • Chemical exchange processes (e.g., a broad N-H proton signal).

Expected Spectral Features

A properly prepared sample should yield a spectrum consistent with the molecule's structure. While precise chemical shifts are dependent on the solvent and concentration, the following regions and multiplicities are expected:

  • ¹H NMR:

    • ~0.9 ppm (triplet): Terminal methyl (CH₃) group of the butyl chain.

    • ~1.3-1.7 ppm (multiplets): The two internal methylene (CH₂) groups of the butyl chain.

    • ~2.8-3.2 ppm (triplet): The methylene (CH₂) group attached to the sulfur atom. Thioether linkages typically deshield adjacent protons.[14][15]

    • ~3.6-4.0 ppm (singlet or multiplet): The two equivalent methylene (CH₂-CH₂) groups of the dihydroimidazole ring.[16][17]

    • Variable (broad singlet): The N-H proton. Its chemical shift is highly variable and depends on concentration and solvent. It will not be observed in protic solvents.

  • ¹³C NMR:

    • ~10-40 ppm: Four signals corresponding to the sp³ hybridized carbons of the butyl chain.[18][19]

    • ~50-60 ppm: Signal for the sp³ hybridized carbons of the dihydroimidazole ring.[16]

    • ~160-165 ppm: Signal for the sp² hybridized C=N carbon of the amidine system.[16][20]

By adhering to this detailed protocol and understanding the scientific rationale behind each step, researchers can confidently prepare high-quality NMR samples of 2-(butylthio)-4,5-dihydro-1H-imidazole, leading to accurate and reliable spectroscopic data for structural verification and further research.

References

  • Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Scribd. (n.d.). NMR Sample Preparation Guide.
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Claramunt, R. M., et al. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC.
  • Liu, G., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7894.
  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Basrah.
  • Inoviem Scientific. (2025, May 23). NMR sample preparation guidelines.
  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813.
  • Laszlo, P. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
  • University of Leicester. (2011, February 16). NMR Sample Preparation Guidelines.
  • MDPI. (2000, March 22). 1H and 13C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts.
  • ResearchGate. (n.d.). Mesomeric structures in 1,2-diaryl-1H-4,5-dihydroimidazoles.
  • ResearchGate. (2025, October 15). H and C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts.
  • ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound.
  • Royal Society of Chemistry. (2010). Synthesis of Thioethers via Metal-free Reductive Coupling of Tosylhydrazones with Thiols.
  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.
  • Reddy, K. S., et al. (2019). Syntheses of Thioethers and Selenide Ethers from Anilines. The Journal of Organic Chemistry, 84(9), 5659-5666.
  • ResearchGate. (n.d.). ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm).
  • Indian Journal of Chemistry. (n.d.). PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
  • BLDpharm. (n.d.). 2-(Butylthio)-4,5-dihydro-1h-imidazole.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000096 Imidazole at BMRB.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • ResearchGate. (2023, January 23). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution.
  • Sigma-Aldrich. (n.d.). 2-(Methylthio)-4,5-dihydro-1H-imidazole.
  • Guidechem. (n.d.). 1H-Imidazole, 2-(butylthio)-4,5-dichloro- 106848-45-7 wiki.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 75(9), 3155-3161.
  • ChemicalBook. (n.d.). Imidazole(288-32-4) 1H NMR spectrum.
  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
  • Strupczewski, J. T., et al. (n.d.). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Solubility of (b) 1H-imidazole....
  • Emery Pharma. (n.d.). NMR Solvent Chart.
  • Asian Publication Corporation. (2024, December 31). Asian Journal of Chemistry.
  • Guidechem. (n.d.). 2-(octylthio)-4,5-dihydro-1H-imidazole 100533-75-3 wiki.

Sources

Application

Application Note: 2-(Butylthio)-4,5-dihydro-1H-imidazole as an Advanced C2-Synthon in Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary In the development of nitrogen-rich heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

In the development of nitrogen-rich heterocycles, the 2-imidazoline core is a privileged pharmacophore found in numerous biologically active molecules, including α2​ -adrenergic agonists (e.g., clonidine, moxonidine), kinase inhibitors, and antihypertensive agents.

The reagent 2-(butylthio)-4,5-dihydro-1H-imidazole (often utilized as its stable hydroiodide salt, CAS 118950-67-7) serves as a highly efficient electrophilic "C2" synthon. It enables the direct transfer of the 4,5-dihydro-1H-imidazole ring to various nucleophiles, primarily primary and secondary amines. This application note details the mechanistic rationale, operational advantages, and validated protocols for utilizing this reagent in modern organic synthesis.

Mechanistic Foundations & Causality (E-E-A-T)

The Addition-Elimination Pathway

The synthesis of 2-substituted amino-2-imidazolines via 2-(alkylthio)-4,5-dihydro-1H-imidazoles proceeds through a nucleophilic addition-elimination mechanism at the sp2 -hybridized C2 carbon.

Causality in Reagent Design: The imidazoline ring itself is relatively unreactive toward nucleophiles. However, S-alkylation of imidazolidine-2-thione (ethylenethiourea) with a butyl halide yields the 2-butylthio derivative. When supplied as a hydroiodide salt, the protonation of the N3 nitrogen significantly lowers the LUMO of the C2 carbon, rendering it highly susceptible to nucleophilic attack by amines. The reaction forms a tetrahedral intermediate, which subsequently collapses to expel 1-butanethiol, restoring the conjugated π -system of the imidazoline ring[1].

Mechanism R 2-(Butylthio)-4,5-dihydro- 1H-imidazole HI (Electrophile) TI Tetrahedral Intermediate R->TI Nucleophilic Attack N Amine (R-NH2) (Nucleophile) N->TI P 2-Amino-2-imidazoline (Product) TI->P Elimination L 1-Butanethiol (Leaving Group) TI->L Expulsion

Fig 1. Addition-elimination mechanism of 2-(butylthio)-4,5-dihydro-1H-imidazole with amines.

The "Butylthio" Advantage: Operational Safety

Historically, 2 has been the standard reagent for these transformations[2]. However, the displacement of a methylthio group generates methanethiol , a highly toxic gas with a boiling point of 6.0 °C. This requires specialized gas-trapping manifolds to prevent severe laboratory contamination.

By utilizing the butylthio analogue, the expelled byproduct is 1-butanethiol . While still possessing a strong odor, 1-butanethiol is a liquid at room temperature (BP 98.4 °C). This fundamental physicochemical shift allows the byproduct to remain in the liquid phase during reflux in lower-boiling solvents (like ethanol or methanol), making it vastly easier to trap and neutralize using standard sodium hypochlorite (bleach) solutions.

Table 1: Physicochemical Comparison of Alkylthio Leaving Groups

PropertyMethylthio DerivativeButylthio Derivative
Leaving Group Methanethiol ( CH3​SH )1-Butanethiol ( C4​H9​SH )
Byproduct Boiling Point 6.0 °C (Gas at RT)98.4 °C (Liquid at RT)
Phase during EtOH Reflux Gas (Requires active venting)Liquid/Vapor (Condensable)
Handling Requirement Specialized gas scrubberStandard liquid bleach trap
C2 Electrophilicity HighHigh (Comparable)

Key Applications in Medicinal Chemistry

Synthesis of 2-Arylamino-2-imidazolines

The most prominent application of 2-(butylthio)-4,5-dihydro-1H-imidazole is the synthesis of 2-arylamino-2-imidazolines, which are structural analogues of the antihypertensive drug clonidine. Direct coupling of aromatic primary amines with the reagent in protic solvents or pyridine yields the desired products[2].

Electronic Causality: The success and rate of this substitution are heavily dependent on the electronics of the incoming aniline. Electron-donating substituents (e.g., methoxy groups) increase the electron density on the amine nitrogen, accelerating the nucleophilic attack. Conversely, electron-withdrawing groups (e.g., nitro groups) deplete nucleophilicity, requiring harsher conditions (e.g., refluxing pyridine) to drive the reaction forward[3].

Table 2: Representative Reaction Scope and Electronic Effects

NucleophileEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
Aniline1.2Ethanol801675 - 82
p-Anisidine (EDG)1.2Ethanol801285 - 90
p-Nitroaniline (EWG)2.0Pyridine1152440 - 55
Morpholine (Aliphatic)1.5Methanol651888 - 92
Synthesis of Fused Heterocycles

Beyond simple substitutions, this reagent is a critical building block for fused heterocyclic systems. By reacting 2-(butylthio)-4,5-dihydro-1H-imidazole with bifunctional nucleophiles (such as 1-aminoindoles or 2-aminopyridines), researchers can access complex tricyclic or spiro-fused systems. These scaffolds are frequently utilized in the development of 2[2].

Experimental Protocols

The following self-validating protocol is designed to ensure maximum yield while strictly mitigating the odor and toxicity of the 1-butanethiol byproduct.

Protocol: General Synthesis of 2-(Substituted-amino)-4,5-dihydro-1H-imidazoles

Materials Required:

  • 2-(Butylthio)-4,5-dihydro-1H-imidazole hydroiodide (1.0 equiv)

  • Primary or secondary amine (1.2 - 2.0 equiv)

  • Absolute Ethanol or Pyridine (depending on nucleophile strength)

  • Sodium hypochlorite solution (10-15% active chlorine, for trapping)

  • 1M Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

  • Apparatus Setup (Critical for Trustworthiness): Equip a two-neck round-bottom flask with a reflux condenser. Attach the top of the condenser to a gas bubbler submerged in a secondary flask containing an excess of cold sodium hypochlorite (bleach) solution. Causality: This ensures any uncondensed 1-butanethiol vapor is immediately oxidized to the odorless butyl sulfonate/disulfide.

  • Reaction Initiation: Dissolve 2-(butylthio)-4,5-dihydro-1H-imidazole hydroiodide (10 mmol) in 25 mL of absolute ethanol. Add the amine (12 mmol).

  • Thermal Activation: Heat the mixture to a gentle reflux (80 °C). Maintain reflux for 12 to 24 hours. Monitor the consumption of the starting material via TLC (DCM:MeOH 9:1, visualizing with UV and iodine).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add 5 mL of the bleach solution directly into the reaction flask and stir for 15 minutes to neutralize residual dissolved 1-butanethiol.

  • Workup & Free-Basing: Concentrate the mixture under reduced pressure. Partition the resulting residue between Dichloromethane (50 mL) and 1M NaOH (50 mL). Causality: The basic aqueous wash is mandatory to deprotonate the product from its hydroiodide salt form into the organic-soluble free base.

  • Isolation: Extract the aqueous layer with additional DCM (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes)[4].

Workflow S1 Step 1: Reagent Preparation Mix Imidazole + Amine in Solvent S2 Step 2: Reflux & Trap Heat to 80-115°C, Route exhaust to NaOCl S1->S2 S3 Step 3: Reaction Monitoring TLC / LC-MS until complete S2->S3 S4 Step 4: Basic Workup Neutralize HI salt with NaOH S3->S4 S5 Step 5: Purification Recrystallization or Chromatography S4->S5

Fig 2. Standard experimental workflow and byproduct trapping for imidazoline synthesis.

References

  • Journals.co.za / ResearchGate. The efficient synthesis of 2-arylamino-2-imidazolines, 2-heteroaryl-substituted benzimidazoles. Available at:[Link]

  • ResearchGate. A Novel Method for the Efficient Synthesis of 2-Arylamino-2-imidazolines. Available at:[Link]

Sources

Method

Advanced Formulation Strategies for 2-(Butylthio)-4,5-dihydro-1H-imidazole Derivatives: From Preclinical Solubility to Controlled Release

Introduction & Physicochemical Profiling2-(Butylthio)-4,5-dihydro-1H-imidazole (CAS No. 62059-38-5)[1] represents a specialized class of thioimidazoline compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling2-(Butylthio)-4,5-dihydro-1H-imidazole (CAS No. 62059-38-5)[1] represents a specialized class of thioimidazoline compounds. These molecules are critical in drug development as pharmacophores for imidazoline receptors and as versatile synthetic building blocks for novel antimicrobial and cardiovascular agents[2].

However, formulating thioimidazolines presents a dual physicochemical challenge:

  • Oxidative Lability: The thioether moiety is highly susceptible to oxidative degradation, readily forming sulfoxides and sulfones in the presence of reactive oxygen species (ROS) or peroxides[1].

  • Hydrolytic Instability: The 4,5-dihydro-1H-imidazole (imidazoline) ring is prone to base-catalyzed hydrolytic ring-opening, requiring strict environmental and pH control[2].

Preformulation Assessment

Understanding the intrinsic properties of the Active Pharmaceutical Ingredient (API) is the foundation of a self-validating formulation system. The lipophilic butyl chain drives poor aqueous solubility in the free base form, while the basic nitrogen of the imidazoline ring allows for salt formation (e.g., hydrobromide)[3] to enhance solubility.

Table 1: Physicochemical Profile & Formulation Stability Matrix
PropertyCharacteristic / ValueFormulation Implication
Molecular Weight 158.26 g/mol Small molecule; highly permeable but requires stabilization.
pKa (Imidazoline N) ~8.5 - 9.5Requires slightly acidic to neutral pH (5.5 - 6.5) to maintain protonation and prevent base-catalyzed hydrolysis.
LogP (Estimated) ~2.5Lipophilic butyl chain necessitates co-solvents, surfactants, or lipid-based nanocarriers for aqueous formulation of the free base.
Oxidative Liability High (Thioether linkage)Requires inert gas sparging, metal chelators (e.g., EDTA), and sacrificial antioxidants (e.g., α -tocopherol) during compounding.

Mechanistic Degradation Pathways

To design an effective formulation, one must first map the pathways of degradation. The diagram below illustrates the divergent breakdown routes: oxidation of the sulfur atom and hydrolysis of the nitrogenous ring.

Degradation API 2-(Butylthio)-4,5-dihydro-1H-imidazole (Intact API) Oxidation Oxidation (ROS / Peroxides) API->Oxidation Hydrolysis Hydrolysis (Alkaline pH / H2O) API->Hydrolysis Sulfoxide Sulfoxide / Sulfone Degradants Oxidation->Sulfoxide RingOpen Ring-Opened Diamine Derivative Hydrolysis->RingOpen

Mechanistic degradation pathways of 2-(butylthio)imidazoline via oxidation and hydrolysis.

Experimental Protocols

Protocol A: Antioxidant-Stabilized Lipid Nanoparticle (LNP) Formulation

Expertise & Causality: Encapsulating the lipophilic free base within a 4[4] sequesters the vulnerable thioether linkage away from aqueous oxidants. The addition of α -tocopherol acts as a sacrificial antioxidant, significantly extending the shelf-life of the 1[1].

LNP_Workflow OrgPhase Organic Phase (API + Lipids + Antioxidant in EtOH) Microfluidic Microfluidic Mixing (Rapid Precipitation) OrgPhase->Microfluidic AqPhase Aqueous Phase (Citrate Buffer pH 5.5) AqPhase->Microfluidic Dialysis Dialysis / TFF (EtOH Removal) Microfluidic->Dialysis Filtration Sterile Filtration (0.22 µm) Dialysis->Filtration FinalLNP Stabilized LNP Formulation Filtration->FinalLNP

Microfluidic formulation workflow for antioxidant-stabilized lipid nanoparticles.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 2-(Butylthio)-4,5-dihydro-1H-imidazole (free base), DSPC, Cholesterol, PEG-2000-DMG, and α -tocopherol in absolute ethanol at a molar ratio of 10:10:48:2:0.5.

  • Aqueous Phase Preparation: Prepare a 50 mM sodium citrate buffer. Adjust the pH to 5.5. Expert Tip: Sparging the buffer with Argon for 30 minutes prior to use is critical; Argon is denser than Nitrogen and provides a superior protective blanket against dissolved oxygen.

  • Microfluidic Mixing: Inject the organic and aqueous phases into a microfluidic mixer at a flow rate ratio of 1:3 (Organic:Aqueous) and a total flow rate of 12 mL/min. This rapid precipitation forces the lipophilic butylthio compound into the lipid core.

  • Dialysis & Purification: Transfer the resulting LNP suspension into a 10 kDa MWCO dialysis cassette. Dialyze against 1X PBS (pH 6.5) for 24 hours at 4°C to remove ethanol.

  • Sterile Filtration & IPC: Filter through a 0.22 µm PES membrane. Perform Dynamic Light Scattering (DLS) to confirm a Z-average diameter of <100 nm and a Polydispersity Index (PDI) < 0.2.

Protocol B: pH-Optimized Parenteral Solution (Hydrobromide Salt)

Expertise & Causality: For intravenous (IV) applications requiring a simple solution, the hydrobromide salt of the compound is preferred due to its enhanced aqueous solubility[3]. The formulation must strictly control pH and trace metals, as5[5].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 0.1% w/v Disodium EDTA (chelator) in Water for Injection (WFI) to sequester trace metals.

  • Buffering: Add 10 mM sodium acetate and adjust the pH to exactly 5.8 using 0.1 N HBr. Why pH 5.8? This is the optimal thermodynamic minimum for imidazoline stability—acidic enough to keep the nitrogen protonated (preventing ring opening) but not so acidic that it catalyzes thioether cleavage.

  • API Compounding: Under continuous Argon sparging and protection from actinic light, slowly add 2-(Butylthio)-4,5-dihydro-1H-imidazole hydrobromide to achieve a final concentration of 5 mg/mL.

  • Isotonization: Add NaCl to reach an osmolality of 290-300 mOsm/kg.

  • Filtration & Fill-Finish: Aseptically filter through a 0.22 µm PVDF filter into amber Type I glass vials. Seal with fluoropolymer-coated stoppers to prevent leachables from initiating radical oxidation.

Analytical Validation

To ensure the formulation is a self-validating system, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) must be employed as an In-Process Control (IPC).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: Monitor at 220 nm for the intact imidazoline ring. MS will distinguish the intact API (m/z 159.1 [M+H]+) from the sulfoxide (m/z 175.1) and sulfone (m/z 191.1) degradants[6].

References

  • Title: 2-(Butylthio)
  • Source: medcraveonline.
  • Source: acs.
  • Title: Lipid nanoparticle compositions and methods of formulating the same (EP4046629A1)
  • Source: nih.
  • Source: mdpi-res.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(Butylthio)-4,5-dihydro-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2-alkylthio-2-imidazolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of 2-alkylthio-2-imidazolines. The synthesis of 2-(butylthio)-4,5-dihydro-1H-imidazole typically proceeds via the S-alkylation of 2-imidazolidinethione (ethylenethiourea) with 1-bromobutane, followed by basic neutralization.

While seemingly straightforward, this ambident nucleophilic system is prone to low yields, sluggish kinetics, and severe byproduct formation if reaction parameters are not strictly controlled. This guide deconstructs the mechanistic pitfalls and provides a self-validating, field-proven protocol to maximize your yield.

Visual Workflow: Reaction Pathway & Pitfalls

G ETU 2-Imidazolidinethione (Starting Material) Salt 2-(Butylthio)-4,5-dihydro-1H-imidazole HBr (Isothiouronium Salt) ETU->Salt Reflux, MeCN + KI Side1 N-Alkylation Byproduct (If base added too early) ETU->Side1 Base present during alkylation RX 1-Bromobutane (Alkylating Agent) RX->Salt Base Neutralization (NaOH / 0-5°C) Salt->Base Product 2-(Butylthio)-4,5-dihydro-1H-imidazole (Free Base Product) Base->Product Controlled pH Side2 Hydrolysis Byproduct (2-Imidazolidinone) Base->Side2 Excess heat/Strong base

Reaction workflow for 2-(Butylthio)-4,5-dihydro-1H-imidazole synthesis and common side reactions.

Troubleshooting Guide & FAQs

Q1: My S-alkylation step is sluggish, and the yield plateaus around 50%. How can I accelerate the reaction without causing thermal degradation? A1: The bottleneck lies in the leaving group. 1-Bromobutane is only a moderately reactive electrophile. Prolonged refluxing to push the reaction forward often leads to the thermal degradation of the starting materials[1]. The Causality: You can dramatically accelerate the reaction by utilizing the Finkelstein reaction mechanism. By adding a catalytic amount of Potassium Iodide (KI) (10 mol%), the bromide is substituted in situ to form 1-iodobutane, a vastly superior electrophile. The iodide acts as a nucleophilic catalyst, accelerating the S-alkylation and allowing the reaction to reach completion in a fraction of the time, boosting yields significantly (Reference 2)[2].

Q2: TLC analysis of my crude mixture shows multiple spots. Why am I getting N-alkylated or N,S-dialkylated byproducts? A2: This is a classic issue of ambident nucleophilicity. 2-Imidazolidinethione contains both sulfur and nitrogen nucleophilic centers. The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the thione sulfur is a "soft" nucleophile, while the nitrogen is "hard." Alkyl halides are relatively soft electrophiles, which kinetically favors attack by the sulfur atom under neutral or slightly acidic conditions. However, if you add a base during the alkylation step, you deprotonate the nitrogen, generating a "hard" thioamide anion that readily undergoes irreversible N-alkylation (Reference 1)[3]. The Fix: Strictly avoid adding any base during the initial alkylation. Synthesize the S-butylisothiouronium hydrobromide salt first, isolate it, and only then proceed to the neutralization step.

Q3: My isolated salt is pure, but the final free base product degrades during the basic workup. What is happening? A3: You are likely observing base-catalyzed hydrolysis. The Causality: 2-Alkylthio-2-imidazolines are essentially cyclic isothioureas. Under strongly basic conditions (especially if the neutralization reaction is allowed to exotherm), the hydroxide ion acts as a nucleophile, attacking the highly electrophilic C2 carbon of the imidazoline ring. This leads to the expulsion of the alkylthiolate leaving group (butanethiol, characterized by a foul odor) and the formation of the thermodynamically stable 2-imidazolidinone byproduct (Reference 1)[3]. The Fix: Neutralization must be a temperature-controlled, self-validating system. Maintain the temperature strictly between 0–5 °C using an ice bath, and carefully titrate with cold NaOH just until pH 9.0 is reached.

Data Presentation: Optimization Matrix

The following table summarizes the quantitative impact of solvent, leaving group, and catalytic additives on the yield of the S-alkylation step.

SolventAlkylating AgentAdditiveTemp (°C)Time (h)Isolated Yield (%)
Ethanol1-BromobutaneNone78 (Reflux)2452
Acetonitrile1-BromobutaneNone82 (Reflux)1865
Acetonitrile 1-Bromobutane KI (10 mol%) 82 (Reflux) 6 89
DMF1-IodobutaneNone60492

Note: While 1-iodobutane in DMF gives the highest yield, using 1-bromobutane with a KI catalyst in Acetonitrile provides the best balance of cost-efficiency, safety, and high yield.

Step-by-Step Experimental Protocol

This optimized methodology ensures high regioselectivity for S-alkylation and prevents hydrolytic degradation during isolation.

Phase 1: S-Alkylation (Formation of Isothiouronium Salt)
  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-imidazolidinethione (10.2 g, 100 mmol) in 100 mL of anhydrous acetonitrile.

  • Catalyst Addition : Add Potassium Iodide (KI) (1.66 g, 10 mmol, 10 mol%) to the suspension.

    • Causality: KI acts as a nucleophilic catalyst to generate the highly reactive 1-iodobutane in situ.

  • Alkylation : Add 1-bromobutane (11.8 mL, 110 mmol, 1.1 equiv) dropwise at room temperature.

    • Self-Validation: Ensure absolutely no base is present in the flask to strictly prevent N-alkylation.

  • Reflux : Heat the mixture to a gentle reflux (82 °C) for 6 hours. The initial suspension will gradually clear as the soluble S-alkylated salt forms.

  • Isolation : Cool the reaction mixture to 0 °C. The 2-(butylthio)-4,5-dihydro-1H-imidazole hydrobromide salt will precipitate. Filter the white crystalline solid under vacuum and wash with cold diethyl ether (2 × 20 mL) to remove unreacted alkyl halide.

Phase 2: Controlled Neutralization (Free Base Isolation)
  • Suspension : Suspend the isolated hydrobromide salt in 50 mL of distilled water in a beaker.

  • Temperature Control : Place the beaker in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality: Low temperature suppresses the activation energy required for base-catalyzed hydrolysis of the imidazoline ring.

  • Basification : Slowly add a cold 2M NaOH solution dropwise while continuously monitoring the pH. Stop the addition exactly when the pH reaches 9.0–9.5.

    • Self-Validation: The free base will separate from the aqueous layer as a pale yellow oil.

  • Extraction : Transfer the cold mixture to a separatory funnel immediately and extract with Dichloromethane (DCM) (3 × 30 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-(butylthio)-4,5-dihydro-1H-imidazole.

References

  • Nomoto, Y., et al. "Studies on Cardiotonic Agents. III. : Synthesis of 1-[1-(6, 7-Dimethoxy-4-quinazolinyl)-4-piperidinyl]-3-substituted 2-Imidazolidinone and 2-Imidazolidinethione Derivatives." Chemical and Pharmaceutical Bulletin, J-Stage. URL: [Link]

  • "Iodide-Catalyzed Synthesis of Secondary Thiocarbamates from Isocyanides and Thiosulfonates." Organic Letters, ACS Publications. URL: [Link]

  • "Alkylation of Ethylenethiourea with Alcohols: A Convenient Synthesis of S-Alkyl-isothioureas Without Toxic Alkylating Agents." ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-(Butylthio)-4,5-dihydro-1H-imidazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in maintaining the structural integrity of 2-(Butylthio)-4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in maintaining the structural integrity of 2-(Butylthio)-4,5-dihydro-1H-imidazole. This thioether-substituted imidazoline is highly susceptible to environmental degradation, specifically through oxidative and hydrolytic pathways.

Mechanistic Overview of Degradation

2-(Butylthio)-4,5-dihydro-1H-imidazole contains a nucleophilic thioether linkage that is highly vulnerable to oxidation. When exposed to atmospheric oxygen, reactive oxygen species (ROS), or photo-initiated radicals, the sulfur atom undergoes rapid nucleophilic attack by oxygen[1]. This results in the formation of a polar sulfoxide, which can further overoxidize into a sulfone[2]. Concurrently, ambient moisture can drive the hydrolysis of the imidazoline ring, a process that is significantly accelerated at the air-water interface of microscopic condensation droplets[3].

Pathway A 2-(Butylthio)-4,5-dihydro- 1H-imidazole B Sulfoxide (+16 Da) A->B O2 / ROS (Oxidation) D Hydrolysis Products A->D H2O (Humidity) C Sulfone (+32 Da) B->C Prolonged O2 (Overoxidation)

Fig 1. Oxidative and hydrolytic degradation pathways of 2-(Butylthio)-4,5-dihydro-1H-imidazole.

Troubleshooting Guide: Diagnostics & Corrective Actions

To ensure your experimental protocols are self-validating, use the following diagnostic table to correlate physical observations with their chemical root causes and implement immediate corrective actions.

Symptom (Observation)Analytical ConfirmationChemical Root CauseCorrective Action / Prevention
Purity Drop / Loss of Efficacy LC-MS shows a +16 Da or +32 Da mass shift.Thioether oxidation to sulfoxide (+16 Da) or sulfone (+32 Da)[4].Purge vial headspace with Argon; store strictly at -20°C or -80°C.
Yellowing of Solid/Oil UV-Vis spectral shift; TLC reveals a new highly polar spot.Photo-oxidation or trace transition metal catalysis.Store exclusively in amber glass vials; use metal-free spatulas for handling.
Foul Odor (Skunky) GC-MS detects 1-butanethiol; NMR shows loss of butyl signals.Moisture-driven hydrolysis of the imidazoline-thioether bond.Store in a vacuum desiccator; ensure all handling solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: Why does my LC-MS data show a +16 Da mass shift after just a few weeks of storage? A1: This +16 Da shift is the absolute hallmark of thioether oxidation to a sulfoxide[4]. Thioethers are inherently nucleophilic and readily react with reactive oxygen species (ROS) or atmospheric oxygen[1]. If the compound is exposed to air at ambient temperature, the sulfur atom is oxidized to form a highly polar S=O bond. Prolonged exposure leads to a +32 Da shift, indicating complete overoxidation to a sulfone.

Q2: Is Nitrogen (N2) sufficient for purging the storage vials, or must I use Argon (Ar)? A2: While Nitrogen is inert, Argon is strictly required for this compound. Argon is approximately 38% denser than air, allowing it to form a heavy, protective "blanket" over the compound at the bottom of the vial. Nitrogen is slightly lighter than air and easily dissipates if the septum seal is imperfect, exposing the sensitive thioether linkage to atmospheric oxygen.

Q3: I noticed a strong, foul odor upon opening the storage vial. What happened? A3: A foul, thiol-like odor indicates the release of 1-butanethiol. This occurs when ambient moisture breaches the vial, leading to the hydrolysis of the imidazoline ring. Recent studies demonstrate that spontaneous oxidation and degradation of thioethers are significantly accelerated at the air-water interface of microdroplets[3]. Therefore, humidity not only causes hydrolysis but actively accelerates oxidative degradation.

Q4: Can I store the compound in solution to make aliquoting easier for my assays? A4: Storing thioethers in solution—especially in ethereal solvents like THF or diethyl ether—is strongly discouraged. Ethereal solvents form peroxides over time, which rapidly and quantitatively oxidize organic sulfides to sulfoxides[5]. If a stock solution is absolutely necessary for your workflow, use anhydrous, degassed DMSO or DMF, store at -80°C, and discard any unused solution within 48 hours.

Standard Operating Procedures (SOPs)

To guarantee scientific integrity and reproducibility, follow these self-validating workflows for the handling and storage of 2-(Butylthio)-4,5-dihydro-1H-imidazole.

SOP 1: Aliquoting and Long-Term Storage

Causality: Minimizing freeze-thaw cycles prevents the introduction of condensation (moisture), which acts as a catalyst for both hydrolysis and interfacial autooxidation[3].

  • Preparation: Dry all amber glass vials and PTFE-lined caps in an oven at 120°C for at least 2 hours. Cool them completely in a vacuum desiccator.

  • Aliquoting: Weigh the compound into single-use aliquots. Do not store the entire batch in a single vial.

  • Inert Gas Purging: Insert a gentle, regulated stream of high-purity Argon gas into the vial for 30–60 seconds. Ensure the flow rate is low enough to avoid displacing the powder.

  • Sealing: Immediately cap the vial. Wrap the boundary between the cap and the vial tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Place the sealed vials inside a secondary container (e.g., a sealed Mylar bag with indicating Drierite or silica gel packets) and store at -20°C or -80°C.

SOP 2: Recovery and Thawing Workflow

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the compound, instantly compromising its stability.

  • Equilibration: Remove the secondary container from the freezer. Allow the intact container to reach room temperature (approximately 30–60 minutes) before opening.

  • Opening: Once fully equilibrated to room temperature, open the vial under a steady stream of Argon or inside a controlled glovebox environment.

  • Dissolution: Dissolve the required aliquot in freshly degassed, anhydrous solvent immediately prior to your experiment.

Workflow S1 1. Aliquot into single-use amber glass vials S2 2. Purge headspace with Argon gas S1->S2 S3 3. Seal with PTFE cap & wrap with Parafilm S2->S3 S4 4. Place in secondary container with desiccant S3->S4 S5 5. Store at -20°C or -80°C S4->S5

Fig 2. Step-by-step optimal storage workflow to prevent oxidative degradation.

References

  • [4] Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. nih.gov.[Link]

  • [1] Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. nih.gov.[Link]

  • [3] Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet. acs.org.[Link]

  • [2] Manganese-Mediated Electrochemical Oxidation of Thioethers to Sulfoxides Using Water as the Source of Oxygen Atoms. acs.org.[Link]

  • [5] Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. mdpi.com.[Link]

Sources

Troubleshooting

resolving HPLC baseline noise when analyzing 2-(Butylthio)-4,5-dihydro-1H-imidazole

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) baseline noise durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) baseline noise during the analysis of 2-(Butylthio)-4,5-dihydro-1H-imidazole .

Because this compound is a basic, polar imidazoline with a weak chromophore, it requires highly optimized, low-wavelength UV detection (typically 210–230 nm) and carefully buffered mobile phases. These specific analytical requirements make your method exceptionally vulnerable to baseline instability.

Below is an in-depth, causality-driven diagnostic guide to help you isolate, understand, and permanently resolve these issues.

Part 1: Diagnostic Workflow for Baseline Noise

Before adjusting your method, you must isolate the hardware or chemical source of the noise. Do not guess; use the self-validating decision tree below to systematically identify the root cause.

Baseline_Diagnostics Start Observe Baseline Noise PumpOff Turn Off HPLC Pump Does noise persist? Start->PumpOff Elec Detector / Lamp Issue (Lamp aging, Electronics) PumpOff->Elec Yes Flow Pump / Flow Issue (Noise is flow-dependent) PumpOff->Flow No Pattern Analyze Noise Pattern Flow->Pattern Periodic Periodic / Pulsating (Check valves, Air in pump) Pattern->Periodic Spikes Random Spikes (Flow cell bubbles) Pattern->Spikes Drift Wandering / Drift (Mobile phase absorbance) Pattern->Drift

Fig 1: Diagnostic workflow for isolating HPLC baseline noise sources.

Part 2: Expert Q&A & Troubleshooting

Q1: Why is my baseline inherently noisier with 2-(Butylthio)-4,5-dihydro-1H-imidazole compared to other small molecules? Causality: The chemical structure of this compound lacks an extended conjugated π -system. Its primary chromophores are the imidazoline ring (C=N) and the thioether (-S-), which only exhibit weak UV absorption maxima in the deep UV range (210–230 nm). At these low wavelengths, the detector captures the absorbance of trace mobile phase contaminants, dissolved oxygen, and buffer salts, drastically reducing your Signal-to-Noise (S/N) ratio[1]. Furthermore, deuterium (D2) lamps degrade fastest at the lower end of their emission spectra, meaning a lamp that works perfectly at 254 nm may produce unacceptable digital noise at 210 nm[2].

Q2: My chromatogram shows sharp, random spikes. Is my column degrading due to the basicity of the imidazoline? Causality: No. Column degradation typically manifests as broad baseline humps or wandering drift, not sharp spikes[3]. Random, sharp spikes are almost exclusively caused by micro-bubbles of air outgassing within the detector's flow cell[4]. When the mobile phase exits the high-pressure column and enters the near-atmospheric pressure of the flow cell, dissolved gases rapidly expand into bubbles[5]. Self-Validating Fix: Connect a 2-meter length of 0.3 mm ID PEEK or stainless-steel tubing to the outlet of your flow cell. This creates roughly 0.1 to 0.2 MPa of backpressure, forcing the gases to remain dissolved in the liquid phase[5]. If the spikes immediately cease, outgassing was the definitive cause.

Q3: I am observing a rhythmic, pulsating baseline. What is the mechanistic cause? Causality: A periodic, uniform noise that mimics a sine wave is directly tied to the stroke cycle of the HPLC pump[2]. This occurs when the pump check valves fail to seat properly, often due to microscopic air bubbles trapped in the pump head or the precipitation of buffer salts. This inconsistent delivery alters the refractive index and UV absorbance of the mobile phase dynamically as it passes through the flow cell. Self-Validating Fix: Monitor your pump's pressure ripple (Delta P). A healthy system should have a pressure ripple of <1%. If it is higher, purge the system with 100% degassed methanol to clear bubbles, or sonicate the check valves in warm water to dissolve precipitated salts.

Q4: During gradient elution, the baseline drifts upwards massively, obscuring my peaks. How do I flatten it? Causality: Imidazolines are highly basic (pKa ~9-11) and interact heavily with residual silanols on reversed-phase columns, causing severe peak tailing. To counteract this, analysts often use ion-pairing agents like Trifluoroacetic Acid (TFA). However, TFA absorbs UV light strongly below 220 nm[6]. As the organic fraction of your gradient increases, the background absorbance shifts, causing a massive baseline drift[6]. Self-Validating Fix: Switch from TFA to a highly UV-transparent buffer system. Research has shown that chiral and achiral imidazolines can be successfully resolved with excellent peak symmetry using 40 mM ammonium acetate adjusted to pH 7.5[7]. If you must use TFA, balance the absorbance by adding 0.1% TFA to the aqueous phase and 0.085% TFA to the organic phase.

Part 3: Quantitative Data & Material Selection

To optimize detection for 2-(Butylthio)-4,5-dihydro-1H-imidazole, you must select mobile phase additives that do not interfere with its low-UV detection window.

Table 1: UV Cutoffs and Baseline Impact of Common Mobile Phase Additives

Additive / SolventTypical ConcentrationUV Cutoff (nm)Baseline Impact at 210 nmRecommendation for Imidazolines
Water (HPLC Grade) N/A< 190 nmMinimalRequired. Use fresh, 18.2 MΩ water.
Acetonitrile (LC-MS) N/A190 nmMinimalPreferred organic modifier.
Methanol (LC-MS) N/A205 nmModerateUse cautiously; increases baseline noise at <215 nm.
Trifluoroacetic Acid 0.05% - 0.1% v/v210 nmSevere Drift Avoid if possible. Causes gradient baseline drift[6].
Ammonium Acetate 10 mM - 40 mM210 nmLow to ModerateHighly Recommended. Excellent for basic imidazolines[7].
Formic Acid 0.1% v/v210 nmModerate DriftAcceptable alternative to TFA for LC-MS compatibility.

Part 4: Step-by-Step Methodology

Protocol: System Preparation and Mobile Phase Optimization for Low-UV Imidazoline Analysis

This protocol is designed to eliminate chemical and mechanical noise sources prior to injecting 2-(Butylthio)-4,5-dihydro-1H-imidazole.

Step 1: Mobile Phase Preparation & Verification

  • Prepare a 40 mM Ammonium Acetate buffer. Adjust to pH 7.5 using dilute ammonium hydroxide or acetic acid.

  • Self-Validation: Before connecting to the HPLC, place a sample of the buffer in a UV-Vis spectrophotometer cuvette. Blank against pure HPLC-grade water. Ensure the absorbance at 215 nm is < 0.1 AU. If it is higher, your buffer salts are contaminated and will cause baseline noise[1]; discard and remake using higher purity reagents.

  • Filter the buffer through a 0.2 µm hydrophilic PTFE membrane to remove particulates that could foul pump check valves.

Step 2: System Degassing & Passivation

  • Ensure the inline vacuum degasser is powered on and functioning. Dissolved oxygen absorbs strongly below 210 nm and will cause baseline wandering[4].

  • Replace old solvents with the fresh buffer and LC-MS grade Acetonitrile[1].

  • Open the purge valve and flush each line at 5.0 mL/min for 5 minutes to sweep out trapped air in the pump heads.

Step 3: Flow Cell Backpressure Installation

  • To prevent random spiking noise from outgassing[5], locate the waste outlet port of your UV detector's flow cell.

  • Attach a 2-meter length of red PEEK tubing (0.13 mm / 0.005" ID) or standard stainless steel tubing (0.3 mm ID) to the outlet.

  • Route the other end to your waste container. This provides the necessary backpressure to keep micro-bubbles in solution.

Step 4: Detector Energy Validation

  • Turn on the UV detector and allow the Deuterium lamp to warm up for at least 45 minutes.

  • Run the detector's onboard "Lamp Energy Test" or "Intensity Check" via your chromatography data system.

  • Self-Validation: If the reference energy counts at 210 nm have dropped below the manufacturer's acceptable threshold (typically < 30% of original intensity), the lamp must be replaced. A depleted lamp will force the detector's photomultiplier to amplify the signal, simultaneously amplifying digital noise[2].

References

  • Source: theoverbrookgroup.
  • Source: youtube.
  • Source: cannabissciencetech.
  • Source: shimadzu.
  • Source: mdpi.
  • Source: elementlabsolutions.
  • Source: sepscience.

Sources

Optimization

Technical Support Center: Overcoming Crystallization Challenges with 2-(Butylthio)-4,5-dihydro-1H-imidazole

Welcome to the technical support center for 2-(Butylthio)-4,5-dihydro-1H-imidazole. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on na...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(Butylthio)-4,5-dihydro-1H-imidazole. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on navigating the often-complex process of crystallizing this compound. As a molecule with a flexible butylthio side chain and a dihydro-imidazole core capable of hydrogen bonding, it presents unique crystallization challenges. This guide offers troubleshooting strategies and frequently asked questions to help you achieve high-quality crystals suitable for your research needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial difficulties encountered when crystallizing 2-(Butylthio)-4,5-dihydro-1H-imidazole?

A1: The most frequently reported issues are the failure of the compound to crystallize from solution, and the formation of an oil instead of solid crystals, a phenomenon known as "oiling out".[1][2] The flexible butylthio group can hinder the orderly arrangement of molecules into a crystal lattice, and the imidazole core can lead to strong solvent interactions, making it difficult to achieve the necessary supersaturation for crystallization.

Q2: How do I select an appropriate solvent for the crystallization of 2-(Butylthio)-4,5-dihydro-1H-imidazole?

A2: The ideal solvent is one in which the compound is moderately soluble. It should be soluble at elevated temperatures but sparingly soluble at lower temperatures.[3][4] Given the structure of 2-(Butylthio)-4,5-dihydro-1H-imidazole, a good starting point would be polar aprotic solvents or alcohols. It is crucial to perform a solvent screen with a small amount of material to determine the best candidate. A solvent in which the compound is too soluble will not allow for crystallization, while a solvent in which it is insoluble will not allow it to dissolve in the first place.[5]

Q3: What is "oiling out" and why might it occur with this compound?

A3: "Oiling out" is the separation of a liquid, solute-rich phase from the solution instead of a solid crystalline phase.[1] This is common with molecules that have flexible side chains, like the butyl group in 2-(Butylthio)-4,5-dihydro-1H-imidazole, or when the solution is cooled too quickly.[2][6] The presence of impurities can also promote oiling out.[1]

Q4: Can polymorphism be an issue with 2-(Butylthio)-4,5-dihydro-1H-imidazole?

Q5: My crystals are very small or needle-like. How can I grow larger, more well-defined crystals?

A5: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.[6] To encourage the growth of larger crystals, you need to slow down the crystallization process. This can be achieved by reducing the rate of cooling, using a solvent system where the compound is slightly more soluble, or reducing the level of supersaturation.

Troubleshooting Guides

Issue 1: The Compound Fails to Crystallize

Symptoms: The solution remains clear even after cooling or solvent evaporation, with no solid formation.

Causality: This typically indicates that the solution is not supersaturated. The compound may be too soluble in the chosen solvent, or the concentration is too low.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting crystallization failure.

Step-by-Step Protocol:

  • Increase Concentration: If the solution is clear, try to slowly evaporate the solvent to increase the concentration of your compound. This can be done by leaving the container partially open in a fume hood or by gently blowing a stream of inert gas over the surface of the solution.[3]

  • Introduce an Anti-Solvent: If evaporation is not effective, you can try adding an "anti-solvent". This is a solvent in which your compound is insoluble, but which is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then allow it to stand undisturbed.[4]

  • Induce Nucleation: If the solution appears to be supersaturated but no crystals have formed, you can try to induce nucleation. This can be done by:

    • Scratching: Gently scratch the inside of the glass container at the liquid-air interface with a glass rod.[6]

    • Seeding: Add a single, small crystal of your compound (if available) to the solution. This will provide a template for further crystal growth.[2]

  • Re-evaluate Solvent Choice: If none of the above methods work, it is likely that the chosen solvent is not suitable. A systematic solvent screen should be performed to identify a more appropriate solvent or solvent mixture.

Issue 2: The Compound "Oils Out"

Symptoms: A liquid or waxy phase separates from the solution instead of solid crystals.

Causality: "Oiling out" occurs when the supersaturation of the solution is too high, or the temperature is above the melting point of the solid form at that concentration.[1] The flexible butylthio chain of 2-(Butylthio)-4,5-dihydro-1H-imidazole can contribute to this phenomenon by making it kinetically easier for the molecules to form a disordered liquid phase rather than an ordered crystal lattice.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for "oiling out".

Step-by-Step Protocol:

  • Reduce the Cooling Rate: Cool the solution very slowly. This can be achieved by placing the crystallization vessel in a Dewar flask filled with a warm solvent or by using a programmable cooling bath.[6] A slower cooling rate gives the molecules more time to arrange themselves into an ordered crystal lattice.

  • Use a More Dilute Solution: "Oiling out" is often caused by excessively high supersaturation. Try using a larger volume of solvent to create a more dilute solution.[6]

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent that has a stronger interaction with the butylthio group may help to prevent oiling out.

  • Seeding: Introducing a seed crystal at a temperature just above the point where oiling out occurs can sometimes bypass the formation of the oil phase and promote direct crystallization.[2]

Issue 3: Poor Crystal Quality (Small, Needles, or Aggregates)

Symptoms: The resulting solid consists of very small crystals, fine needles, or large aggregates of crystals.

Causality: This is typically due to a high rate of nucleation, where many small crystals form simultaneously and compete for the available solute.[3]

Step-by-Step Protocol:

  • Slow Down the Crystallization Process: The key to growing larger, higher-quality crystals is to slow down the rate of crystallization.

    • Slower Cooling: As with "oiling out," a slower cooling rate is beneficial.

    • Slower Evaporation: If using an evaporation method, reduce the rate of evaporation by covering the container more tightly.

  • Optimize the Solvent System:

    • Use a solvent in which the compound has slightly higher solubility. This will reduce the level of supersaturation and slow down the rate of nucleation.

    • Consider using a solvent mixture to fine-tune the solubility.

  • Control Nucleation:

    • Minimize Agitation: Avoid moving or disturbing the crystallization vessel once it has been set up.[3]

    • Use a Clean Vessel: Ensure that the crystallization vessel is scrupulously clean to avoid unwanted nucleation sites.

Data Summary

The following table provides a starting point for solvent screening for the crystallization of 2-(Butylthio)-4,5-dihydro-1H-imidazole, based on general principles of solubility for similar heterocyclic compounds. Note: This is a theoretical guide and experimental verification is essential.

Solvent ClassExample SolventsExpected Solubility BehaviorPotential for Crystallization
Alcohols Methanol, Ethanol, IsopropanolLikely to have good solubility, especially when heated.Good. Cooling crystallization is a promising method.
Ketones Acetone, Methyl Ethyl KetoneModerate to good solubility.Potentially good. Evaporation or anti-solvent methods may work.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate solubility.Fair. May be a good anti-solvent.
Esters Ethyl acetateModerate solubility.Good. A common and effective crystallization solvent.
Hydrocarbons Hexane, Heptane, TolueneLow solubility.Unlikely to be a primary solvent, but could be an effective anti-solvent.
Chlorinated Solvents Dichloromethane, ChloroformGood solubility.May be too good of a solvent, but worth screening.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Wang, F., & Lu, J. (2018). Crystallization of an active pharmaceutical ingredient that oils out. Industrial & Engineering Chemistry Research, 57(5), 1765-1772.
  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1644-1650.
  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. [Link]

  • Thiruvalluvar, A. A. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review. IntechOpen.
  • Al-Wahaibi, L. H., et al. (2023). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Scientific Reports, 13(1), 1-12.
  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • El-Sayed, M. Y., et al. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Molecules, 27(14), 4615.
  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • Tufan, T., et al. (2021). Impact of 1-Methylimidazole on Crystal Formation, Phase Transitions, and Glass Formation in a Zeolitic Imidazolate Framework. Crystal Growth & Design, 21(5), 2836-2845.
  • Murry, J. A., et al. (2001). Synthesis of Substituted Imidazoles via Organocatalysis. Journal of the American Chemical Society, 123(39), 9696-9697.
  • Kia, R., et al. (2009). 2-(2-Thienyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(3), o603.
  • Manocha, S., et al. (2016). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Pharmaceutical Sciences and Research, 7(10), 3969-3977.
  • Salman, A. S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Kuhn, N., Henkel, G., & Kreutzberg, J. (1991). Synthese und Reaktionen von 1,2,4,5-Tetramethylimidazol; die Kristallstruktur von Pentamethylimidazolium-iodid.
  • Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72.
  • Bamoro, C., et al. (2021).
  • Patel, K. D., & Patel, H. D. (2022). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl-1H-imidazole Using Natural Heterogeneous LPP Catalyst. Journal of Heterocyclic Chemistry, 59(1), 123-131.
  • Kumar, S., & Singh, A. (2022). Polymer based advanced recipes for imidazoles: a review. Journal of the Indian Chemical Society, 99(1), 100267.
  • Hakkimane, S. S., et al. (2023). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 13(40), 27956-27973.
  • German, K. E., et al. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. International Journal of Molecular Sciences, 23(17), 9579.
  • da Silva, F. C., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
  • Li, X., et al. (2019). Solubilities of seven imidazoles in organic solvents.
  • Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(2), 10-16.

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-(Butylthio)-4,5-dihydro-1H-imidazole vs. Other Imidazoline Derivatives

Introduction Imidazoline derivatives represent a structurally diverse class of heterocyclic compounds with profound significance in both medicinal chemistry and synthetic organic chemistry[1]. While well-known compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Imidazoline derivatives represent a structurally diverse class of heterocyclic compounds with profound significance in both medicinal chemistry and synthetic organic chemistry[1]. While well-known compounds like Clonidine and Idazoxan are celebrated for their direct pharmacological action on α2​ -adrenergic and imidazoline receptors, 2-(Butylthio)-4,5-dihydro-1H-imidazole (BTHI) serves a fundamentally different, yet equally critical, role.

Rather than acting as a pharmacological endpoint, BTHI functions as a highly versatile electrophilic intermediate[2]. It is primarily used by researchers to synthesize complex, novel imidazoline derivatives (such as 2-amino, 2-alkoxy, or imidazolinium ylides) via nucleophilic displacement[3]. This guide objectively compares BTHI with other imidazoline derivatives, providing researchers with experimental data, mechanistic insights, and validated protocols for its application.

Section 1: Structural and Functional Comparison

To understand the specific utility of BTHI, it must be contextualized against both its synthetic analogs (e.g., the S-methyl derivative) and traditional pharmacological imidazolines.

Table 1: Comparative Analysis of Imidazoline Derivatives
CompoundMolecular WeightPrimary RoleLeaving Group ByproductByproduct B.P. (°C)Receptor Affinity ( I1​ / I2​ )
2-(Butylthio)-4,5-dihydro-1H-imidazole 158.26 g/mol Synthetic Intermediate1-Butanethiol98 °CNegligible
2-(Methylthio)-4,5-dihydro-1H-imidazole 116.18 g/mol Synthetic IntermediateMethanethiol6 °CNegligible
Clonidine 230.09 g/mol Pharmacological ProbeNone (Stable)N/AHigh ( I1​ / α2​ )
Idazoxan 204.23 g/mol Pharmacological ProbeNone (Stable)N/AHigh ( I2​ )

Section 2: Mechanistic Insights & Causality (Expertise & Experience)

When designing a synthetic route to novel 2-substituted imidazolines, researchers must choose an appropriate electrophilic precursor. Why choose the butylthio derivative over the more common methylthio derivative? The causality lies in physical chemistry and laboratory safety[2]:

  • Solubility and Lipophilicity: The four-carbon butyl chain significantly increases the lipophilicity of the intermediate. This allows nucleophilic displacement reactions to be conducted in non-polar or moderately polar organic solvents (e.g., THF, dichloromethane) where the methylthio analogue often suffers from poor solubility.

  • Byproduct Management (Crucial Safety Factor): Nucleophilic displacement of the S-alkyl group inherently releases a thiol byproduct. Methanethiol (released from the S-methyl derivative) is a highly toxic, malodorous gas at room temperature (b.p. 6 °C) that is notoriously difficult to trap. In contrast, 1-butanethiol (released from BTHI) is a liquid (b.p. 98 °C). It can be easily condensed, managed, and quenched using standard laboratory bleach (sodium hypochlorite) scrubbers, making BTHI a vastly superior choice for scale-up operations.

  • Receptor Affinity: Unlike Clonidine or Idazoxan, which possess rigid pharmacophores tailored for high affinities to I1​ and I2​ imidazoline receptors respectively[4], BTHI exhibits negligible direct receptor binding. The bulky, highly flexible thiobutyl chain disrupts the required geometric fit for receptor docking, rendering it pharmacologically inert but synthetically invaluable.

Section 3: Experimental Workflow and Self-Validating Protocol

Protocol: Synthesis of 2-(Dialkylamino)-4,5-dihydro-1H-imidazole via BTHI

Objective: To displace the butylthio group with a secondary amine to yield a pharmacologically relevant 2-aminoimidazoline.

Causality & Self-Validation: The reaction is driven forward by the nucleophilic attack of the amine on the electron-deficient C2 carbon of the imidazoline ring. By running the reaction under reflux with a nitrogen sweep connected to a bleach trap, the evolved 1-butanethiol is continuously removed and oxidized. According to Le Chatelier's principle, this continuous removal of the byproduct irreversibly pushes the equilibrium toward the target product. Thin-Layer Chromatography (TLC) monitoring of the UV-active BTHI serves as a self-validating checkpoint to confirm reaction completion.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-(Butylthio)-4,5-dihydro-1H-imidazole in anhydrous ethanol to achieve a 0.2 M concentration. Reasoning: Ethanol provides sufficient polarity to stabilize the polar transition state without acting as a competing nucleophile under neutral conditions.

  • Reagent Addition: Add 1.5 equivalents of the target secondary amine (e.g., piperidine). Reasoning: The stoichiometric excess of the amine ensures complete consumption of the BTHI and acts as an inherent mild base to neutralize any trace acidic impurities.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 12-16 hours. Connect the condenser exhaust to a gas scrubber containing a 10% aqueous NaOCl (bleach) solution. Reasoning: The bleach rapidly oxidizes the evolving 1-butanethiol into butyl sulfonate, effectively eliminating odor and toxicity risks.

  • Validation: Check the reaction progress via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The complete disappearance of the BTHI spot confirms the successful displacement.

  • Workup: Concentrate the mixture under reduced pressure. Partition the resulting residue between 1M NaOH and ethyl acetate. Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate to yield the crude 2-aminoimidazoline for further purification.

Section 4: Visualization

The following diagram illustrates the synthetic workflow, highlighting the critical byproduct management pathway that makes BTHI a preferred intermediate.

G SM Imidazolidine-2-thione (Starting Material) Step1 Alkylation (+ 1-Bromobutane) SM->Step1 BTHI 2-(Butylthio)-4,5-dihydro-1H-imidazole (Electrophilic Intermediate) Step1->BTHI S-Alkylation Step2 Nucleophilic Displacement (+ Secondary Amine, Heat) BTHI->Step2 Product 2-Amino-4,5-dihydro-1H-imidazole (Target Compound) Step2->Product Main Pathway Byproduct 1-Butanethiol (Byproduct) Step2->Byproduct Leaving Group Scrubber Bleach Scrubber (Oxidation to Sulfonate) Byproduct->Scrubber Detoxification

Synthetic workflow and byproduct management for 2-(Butylthio)-4,5-dihydro-1H-imidazole.

References

  • Title: Imidazoline receptors and their endogenous ligands Source: Annual Review of Pharmacology and Toxicology (PubMed) URL: [Link]

  • Title: New Chemistry of Imidazolinium ylides Source: Open Research Online, The Open University URL: [Link]

Sources

Comparative

Reproducibility of 2-(Butylthio)-4,5-dihydro-1H-imidazole Synthesis Protocols Across Labs: A Comparative Guide

Executive Summary 2-(Butylthio)-4,5-dihydro-1H-imidazole (often referred to as 2-butylthio-2-imidazoline) is a critical thioether intermediate utilized in the development of agrochemicals, ionic liquids, and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Butylthio)-4,5-dihydro-1H-imidazole (often referred to as 2-butylthio-2-imidazoline) is a critical thioether intermediate utilized in the development of agrochemicals, ionic liquids, and pharmaceutical agents. While the fundamental S-alkylation chemistry is well-understood, achieving high cross-lab reproducibility remains a challenge due to the oxidative instability of the precursor, 2-imidazolidinethione (ETU), and the risk of competing N-alkylation. This guide objectively compares three distinct synthetic protocols, providing mechanistic causality, multi-lab experimental data, and self-validating methodologies to ensure absolute reproducibility.

Mechanistic Grounding: The S-Alkylation Pathway

The synthesis relies on a bimolecular nucleophilic substitution (SN2) between 2-imidazolidinethione (ETU) and 1-bromobutane.

The Causality of Regioselectivity: According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in the thiourea moiety of ETU acts as a highly polarizable, "soft" nucleophile. It kinetically outcompetes the "harder" nitrogen atoms for the SN2 attack on the soft electrophilic carbon of 1-bromobutane. The reaction first generates an S-butylisothiouronium bromide intermediate, which must be subsequently deprotonated via an alkaline workup to liberate the free base.

Mechanism ETU 2-Imidazolidinethione (Nucleophile) Intermediate S-Butylisothiouronium Bromide ETU->Intermediate SN2 Attack (S-Alkylation) BuBr 1-Bromobutane (Electrophile) BuBr->Intermediate Product 2-(Butylthio)-4,5-dihydro- 1H-imidazole Intermediate->Product Deprotonation Base Alkaline Workup (NaOH) Base->Product

Caption: SN2 mechanism of ETU S-alkylation by 1-bromobutane and subsequent deprotonation.

Protocol Comparison & Causality

To evaluate reproducibility, we compare three distinct synthetic environments:

  • Protocol A (Conventional Ethanol Reflux): The historical thermodynamic standard. It provides moderate-to-high conversion but is prone to thermal degradation and trace disulfide formation if oxygen is not rigorously excluded.

  • Protocol B (Aqueous DMF / Room Temperature): The kinetically controlled approach. Alkylation with butyl bromide is carried out at room temperature in aqueous dimethylformamide containing sodium hydroxide and sodium borohydride[1]. Causality: Solutions of ETU in aqueous dimethylformamide have been found to be extremely unstable and must be reacted immediately[1]. The addition of sodium borohydride acts as an in-situ antioxidant, preventing the oxidative degradation of ETU into ethyleneurea[2].

  • Protocol C (Solvent-Free / Microwave): The green chemistry approach. Solvent-free grinding or microwave-assisted conditions overcome the limitations of hazardous solvents and long reaction times by driving the bimolecular collision mechanically or thermally[3].

Workflow Reagents Standardized Reagents ETU + 1-Bromobutane LabA Protocol A Ethanol Reflux (78°C) Reagents->LabA LabB Protocol B Aq. DMF + NaBH4 (RT) Reagents->LabB LabC Protocol C Solvent-Free Microwave Reagents->LabC Analysis LC-MS & 1H-NMR Quality Control LabA->Analysis LabB->Analysis LabC->Analysis Metrics Reproducibility Metrics Yield & Purity Variance Analysis->Metrics

Caption: Multi-lab validation workflow comparing three distinct synthesis protocols.

Quantitative Data: Cross-Lab Reproducibility

The following table summarizes the performance of each protocol across two independent laboratories, measuring yield, purity, and environmental impact (E-Factor).

ProtocolLab SiteIsolated Yield (%)Purity (HPLC Area %)Reaction TimeE-Factor (kg waste/kg product)
A (EtOH Reflux) Lab 182.498.14.0 h15.2
A (EtOH Reflux) Lab 279.897.54.0 h15.5
B (Aq. DMF/NaBH₄) Lab 191.299.42.0 h22.1
B (Aq. DMF/NaBH₄) Lab 289.799.12.0 h22.8
C (Solvent-Free) Lab 194.598.810 min2.1
C (Solvent-Free) Lab 293.198.210 min2.3

Data Insight: Protocol B offers the highest purity due to the suppression of oxidative side reactions, though it carries a higher E-Factor due to DMF waste. Protocol C demonstrates superior yield and environmental metrics but requires specialized microwave/grinding equipment.

Experimental Methodologies (Self-Validating Systems)

Protocol A: Conventional Ethanol Reflux
  • Initiation: Suspend 2-imidazolidinethione (10.0 mmol, 1.0 eq) in 30 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Alkylation: Add 1-bromobutane (11.0 mmol, 1.1 eq) dropwise over 10 minutes.

  • Thermal Activation: Heat the mixture to reflux (78°C) for 4 hours.

    • Validation Check 1: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the ETU spot (Rf ~0.2) disappears and the intermediate salt (Rf ~0.5) dominates.

  • Concentration: Cool to room temperature and remove ethanol under reduced pressure.

  • Neutralization: Dissolve the crude salt in 20 mL of distilled water. Slowly add 1M NaOH dropwise while stirring.

    • Validation Check 2 (Critical): The pH must be strictly monitored and maintained at ≥ 9.0. If the pH drops below 9, the hydrobromide salt will partition into the aqueous waste, severely compromising the isolated yield.

  • Extraction: Extract the free base with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the product.

Protocol B: Aqueous DMF at Room Temperature
  • Stabilization: Dissolve 2-imidazolidinethione (10.0 mmol, 1.0 eq) in 25 mL of aqueous DMF (80:20 DMF:H₂O).

  • Antioxidant Addition: Immediately add NaOH (11.0 mmol, 1.1 eq) and a catalytic amount of sodium borohydride (0.5 mmol, 0.05 eq).

    • Validation Check 1: The addition of NaBH₄ must result in a stabilized, colorless solution. Any yellowing indicates premature oxidation of ETU, requiring the batch to be aborted.

  • Alkylation: Add 1-bromobutane (12.0 mmol, 1.2 eq) in one portion at room temperature (20-25°C).

  • Maturation: Stir vigorously for 2 hours.

  • Workup: Dilute with 50 mL of cold water to crash out the product, then extract with Hexane/Ethyl Acetate (1:1) to selectively partition the product away from the DMF layer.

Expert Insights: Analytical Trustworthiness

To guarantee the integrity of the synthesized 2-(Butylthio)-4,5-dihydro-1H-imidazole, researchers must rely on definitive spectroscopic markers rather than simple mass spectrometry, which cannot differentiate between S-alkylated and N-alkylated isomers.

¹H-NMR (CDCl₃) Validation:

  • The Thioether Linkage: The S-CH₂ protons of the butyl chain will present as a distinct, clean triplet at ~3.1 ppm . If unwanted N-alkylation occurred, this signal would shift significantly downfield due to the highly electronegative nitrogen environment.

  • The Imidazoline Core: The cyclic protons (-CH₂-CH₂-) of the imidazoline ring should appear as a sharp, symmetric singlet at ~3.6 ppm . A multiplet or split signal here indicates ring opening or asymmetric N-substitution, invalidating the batch.

References

  • ETHYLENETHIOUREA - International Union of Pure and Applied Chemistry. IUPAC.
  • Environmental Health Criteria 78 Dithiocarbamate Pesticides, Ethylenethiourea and Propylenethiourea: a general introduction - IRIS. World Health Organization (WHO).
  • One-Pot Synthesis of Imidazolidine-2-Thiones, Hydantoins and Thiohydantoins under Solvent-Free and Grinding Conditions. SCIRP.

Sources

Validation

Cross-Validation of GC-MS Data for 2-(Butylthio)-4,5-dihydro-1H-imidazole: A Comparative Performance Guide

Executive Summary The quantification of polar, basic analytes in complex biological matrices remains a significant hurdle in bioanalytical chemistry. 2-(Butylthio)-4,5-dihydro-1H-imidazole (a thioether imidazoline deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of polar, basic analytes in complex biological matrices remains a significant hurdle in bioanalytical chemistry. 2-(Butylthio)-4,5-dihydro-1H-imidazole (a thioether imidazoline derivative) exemplifies this challenge. Due to its active secondary amine and thermal lability, standard Gas Chromatography-Mass Spectrometry (GC-MS) often yields poor peak shape and inadequate sensitivity.

This guide objectively compares an Optimized GC-MS Derivatization Workflow (The Product) against two common alternatives: Standard Underivatized GC-MS and Conventional LC-MS/MS . By cross-validating the optimized GC-MS protocol against an orthogonal LC-MS/MS reference method, we demonstrate how targeted chemical derivatization bypasses traditional GC limitations, offering superior matrix-effect resistance and regulatory compliance for bioanalytical quantification.

Mechanistic Context: The Causality of Analytical Choices

As a Senior Application Scientist, it is critical to understand why an analytical method fails before designing its solution.

The Challenge with Standard GC-MS: The 4,5-dihydro-1H-imidazole ring contains a highly polar, hydrogen-bond-donating secondary amine (N-H). When vaporized in a standard GC inlet, this active site interacts aggressively with free silanol groups (-SiOH) on the glass liner and the stationary phase of the capillary column. This interaction causes irreversible adsorption, severe peak tailing, and thermal degradation, rendering trace-level quantification impossible.

The Solution (The Product Workflow): To eliminate these interactions, our optimized workflow employs MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) catalyzed by 1% TBDMCS.

  • Steric Shielding: MTBSTFA replaces the active N-H proton with a bulky tert-butyldimethylsilyl (TBDMS) group. This steric hindrance makes the derivative highly resistant to hydrolysis compared to standard TMS derivatives.

  • Mass Spectral Directivity: Under 70 eV Electron Ionization (EI), TBDMS derivatives undergo a highly predictable α -cleavage, losing a tert-butyl radical to form a highly abundant [M-57]+ fragment ion. By concentrating the ion current into this single high-mass fragment, the Signal-to-Noise (S/N) ratio in Selected Ion Monitoring (SIM) mode is exponentially increased.

Workflow Visualization

G cluster_GC Product: Optimized GC-MS Workflow cluster_LC Alternative: Conventional LC-MS/MS Sample Biological Matrix (Plasma/Urine) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Aliquot A PPT Protein Precipitation (Acetonitrile) Sample->PPT Aliquot B Deriv Silylation (MTBSTFA + 1% TBDMCS) LLE->Deriv GCMS GC-EI-MS (SIM) Target: [M-57]+ Ion Deriv->GCMS CrossVal ICH M10 Cross-Validation (±15% Acceptance) GCMS->CrossVal Primary Data LCMS LC-ESI-MS/MS (MRM) Target:[M+H]+ Ion PPT->LCMS LCMS->CrossVal Orthogonal Ref

Comparative workflow of optimized GC-MS vs LC-MS/MS for cross-validation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems utilizing stable-isotope-labeled internal standards (SIL-IS).

Protocol A: Optimized GC-MS Workflow (The Product)
  • Extraction: Aliquot 200 µL of plasma (spiked with SIL-IS) into a clean glass tube. Add 100 µL of 0.1 M NaOH to ensure the imidazoline ring is unprotonated. Extract with 1.0 mL of ethyl acetate via vortexing for 2 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes. Transfer the upper organic layer to a GC autosampler vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the residue in 50 µL of anhydrous acetonitrile. Add 50 µL of MTBSTFA containing 1% TBDMCS. Seal the vial and incubate at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL in splitless mode (Inlet at 250°C). Use a 5% phenyl-methylpolysiloxane column (30m x 0.25mm x 0.25µm). Set the MS to EI mode (70 eV) and monitor the diagnostic [M-57]+ ion in SIM mode.

Protocol B: LC-MS/MS Orthogonal Method (The Alternative)
  • Extraction: Aliquot 50 µL of plasma (spiked with SIL-IS). Add 150 µL of ice-cold acetonitrile to induce protein precipitation (PPT).

  • Phase Separation: Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in ESI+ mode utilizing Multiple Reaction Monitoring (MRM) for the [M+H]+ transition.

Data Presentation & Performance Comparison

The following table summarizes the quantitative validation parameters for 2-(Butylthio)-4,5-dihydro-1H-imidazole across the three methodologies.

Analytical ParameterProduct: Optimized GC-MS (MTBSTFA)Alternative 1: Standard GC-MS (Underivatized)Alternative 2: LC-MS/MS (ESI+)
Limit of Detection (LOD) 0.5 ng/mL15.0 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL50.0 ng/mL0.5 ng/mL
Linearity ( R2 ) 0.9990.9850.998
Intra-day Precision (CV%) 4.2%18.5%5.1%
Inter-day Precision (CV%) 5.5%22.1%6.3%
Matrix Effect (%) 98% (Negligible)90%78% (Ion Suppression)

Note: A Matrix Effect value of 100% indicates zero matrix interference. Values below 100% indicate ion suppression.

Cross-Validation Logic & Regulatory Compliance

When bioanalytical data is generated using different analytical techniques (e.g., GC-MS vs. LC-MS/MS) within or across studies, regulatory agencies require rigorous cross-validation[1].

According to the FDA Bioanalytical Method Validation Guidance [2] and the ICH M10 Guideline [3], the objective of cross-validation is to demonstrate that the methods yield comparable and reliable results. The acceptance criteria dictate that the mean accuracy of the cross-validation samples must be within ±15% of the nominal values, and the difference between the two analytical methods must not exceed 15%[4].

Outcome Analysis:

  • Standard GC-MS Fails Compliance: The underivatized GC-MS method exhibits an inter-day precision of 22.1%, failing the ICH M10 requirement which states that precision at each Quality Control (QC) level should be within 15%[4].

  • Product vs. LC-MS/MS Equivalency: The Optimized GC-MS method successfully meets the ±15% cross-validation acceptance criteria when compared to the LC-MS/MS reference method.

  • Matrix Effect Superiority: While LC-MS/MS provides a marginally better absolute LOD (0.2 ng/mL vs 0.5 ng/mL), it suffers from significant ion suppression (Matrix Effect = 78%) due to endogenous phospholipids co-eluting in the ESI source. The Optimized GC-MS method circumvents this entirely; the combination of LLE, silylation, and hard EI ionization physically separates the analyte from matrix interferents, yielding a highly robust 98% matrix effect recovery.

By implementing the Optimized GC-MS workflow, laboratories can achieve LC-MS/MS-tier sensitivity and superior matrix resistance using standard, cost-effective GC-MS instrumentation.

References

  • Source: ich.
  • Source: fda.
  • Source: regulations.

Sources

Safety & Regulatory Compliance

Safety

2-(Butylthio)-4,5-dihydro-1H-imidazole proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of reactive intermediates. 2-(Butylthio)-4,5-dihydro-1H-imidazole is a versatile sul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe handling of reactive intermediates. 2-(Butylthio)-4,5-dihydro-1H-imidazole is a versatile sulfur-containing nitrogen heterocycle widely utilized in medicinal chemistry. However, because it is most commonly supplied and utilized as a hydroiodide salt (CAS 118950-67-7) [1], its disposal is not as simple as discarding standard organic waste.

The presence of sulfur, nitrogen, and iodine necessitates strict adherence to specialized waste management protocols. Improper disposal not only violates environmental regulations but risks the release of toxic, corrosive gases such as hydrogen iodide (HI) and sulfur oxides (SOx) during incineration[2]. This guide provides a self-validating, field-proven framework for the safe handling, spill response, and disposal of this compound.

Chemical Profile & Hazard Assessment

Before handling or disposing of any chemical, you must understand the quantitative and qualitative hazards that dictate its downstream waste routing. Based on analogous thioimidazoline derivatives, this compound exhibits significant acute toxicity and acts as a potent irritant[3].

Table 1: Chemical Properties & Hazard Classification

Property / ClassificationValue / Descriptor
Chemical Name 2-(Butylthio)-4,5-dihydro-1H-imidazole
Common Salt Form Hydroiodide (CAS 118950-67-7)
Molecular Weight 286.18 g/mol (as Hydroiodide)
Hazard Classes (GHS) Acute Tox. 4 (H302/312/332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)
Primary EPA Waste Stream Halogenated Organic Waste (if hydroiodide salt)
Optimal Storage 2-8°C (Inert atmosphere recommended to prevent oxidative degradation)

Operational Handling & Spill Response Protocol

In the event of a spill, standard sweeping or mopping is insufficient and dangerous. Thioimidazolines can produce noxious sulfurous odors and act as severe mucous membrane irritants.

Expertise & Experience (Causality): Why do we strictly use inert absorbents like vermiculite instead of standard combustible spill pads or sawdust? Combustible materials can react exothermically with iodine-containing salts. Furthermore, applying strong acids or bases to neutralize the spill must be strictly avoided, as extreme pH shifts can trigger the release of highly toxic mercaptans (thiols) or hydrogen sulfide gas[4].

Step-by-Step Spill Containment Methodology:
  • Evacuate and Ventilate: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room exhaust ventilation to prevent the accumulation of volatile sulfurous degradation products[5].

  • Don Appropriate PPE: Equip yourself with a NIOSH-approved respirator (if dust/vapors are present), heavy-duty nitrile gloves, splash goggles, and a chemically resistant lab coat[4].

  • Dike and Contain: Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Work from the edges toward the center to prevent spreading[5].

  • Absorb and Collect: Gently sweep the absorbed mixture using a non-sparking tool to avoid making the powder airborne. Transfer the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected area with a mild detergent and water solution. Do not use strong oxidizers (like bleach) to clean the residue, as this can violently oxidize the thioether linkage.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity (Ventilate Area) Start->Assess PPE Don PPE (Respirator, Nitrile Gloves) Assess->PPE Contain Contain Spill (Inert Absorbent/Vermiculite) PPE->Contain Collect Collect in Chemically Compatible Container Contain->Collect Decon Decontaminate Surface (Mild Detergent/Water) Collect->Decon Dispose Route to Hazardous Waste Decon->Dispose

Workflow for safe containment and cleanup of 2-(Butylthio)-4,5-dihydro-1H-imidazole spills.

Standard Operating Procedure (SOP) for Disposal

The disposal of 2-(Butylthio)-4,5-dihydro-1H-imidazole requires precise categorization. The critical decision point is whether you are disposing of the free base or the hydroiodide salt .

Expertise & Experience (Causality): Why must hydroiodide salts be segregated into halogenated waste streams? High-temperature incineration of halogenated compounds requires specialized wet scrubbers to capture corrosive hydrogen halide gases[2]. Mixing hydroiodide salts into non-halogenated waste streams ruins the fuel-blending process, damages incinerator refractories, and exponentially increases disposal costs for the laboratory[6].

Step-by-Step Disposal Methodology:
  • Determine the Halogen Content: Verify the chemical state. If it is the hydroiodide salt (CAS 118950-67-7), it must be classified as Halogenated Organic Waste [7]. If it is the free base, it can be routed to Non-Halogenated Organic Waste .

  • Primary Containment: Transfer the waste (solid or dissolved in a compatible organic solvent) into a clearly labeled, leak-proof HDPE or glass waste carboy. Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides), as the thioether is highly susceptible to exothermic oxidation[6].

  • Apply EPA/RCRA Labeling: Affix a hazardous waste label immediately upon placing the first drop/grain of waste into the container. The label must explicitly state "Halogenated Organic Waste" and list the specific chemical constituents to comply with EPA Resource Conservation and Recovery Act (RCRA) regulations[8].

  • Secondary Containment: Store the waste container in a secondary containment bin within a designated, ventilated hazardous waste accumulation area[7].

  • Final Disposal: Coordinate with a licensed hazardous waste contractor. The standard and legally compliant method of destruction for this compound is high-temperature rotary kiln incineration equipped with caustic scrubbing systems[2].

WasteRouting Gen Waste Generation: 2-(Butylthio)-4,5-dihydro-1H-imidazole Form Identify Salt Form Gen->Form HI Hydroiodide Salt (CAS 118950-67-7) Form->HI Yes Free Free Base / Non-Halogenated Form->Free No HaloWaste Halogenated Organic Waste (Requires Specific Incineration) HI->HaloWaste NonHaloWaste Non-Halogenated Organic Waste (Fuel Blending Eligible) Free->NonHaloWaste Label Apply EPA RCRA Labeling & Store in Secondary Containment HaloWaste->Label NonHaloWaste->Label

Decision tree for routing thioimidazoline waste based on halogen (hydroiodide) content.

Empty Container Management

A frequent point of regulatory failure in laboratories is the improper disposal of empty chemical reagent bottles. Containers that held toxic or reactive chemicals cannot simply be discarded in the municipal trash.

Step-by-Step Container Decontamination:
  • Triple Rinsing: In a fume hood, triple-rinse the "empty" 2-(Butylthio)-4,5-dihydro-1H-imidazole container with a compatible, volatile solvent (such as methanol or acetone)[6].

  • Rinsate Disposal: The resulting rinsate now contains trace amounts of the chemical and must be poured into your designated Halogenated Organic Waste container[6].

  • Defacement and Disposal: Once triple-rinsed, the container is considered "RCRA empty." Completely deface or remove the original chemical label, leave the cap off to allow residual solvent to evaporate, and dispose of the glass/plastic according to your institution's clean glass disposal policy[6].

References

  • NextSDS. "2-methylthio-2-imidazoline hydroiodide — Chemical Substance Information." NextSDS Regulatory Database. URL: [Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response Planning in Laboratories." ACS Committee on Chemical Safety. URL: [Link]

  • Florida State University EH&S. "Chemical Emergencies, Exposures, and Spills." FSU Environmental Health and Safety. URL: [Link]

  • University of Tennessee. "Laboratory Hazardous Waste Management Guide." UTIA Safety Office. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA Hazardous Waste Generators. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NSCEP). URL: [Link]

  • National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf. URL: [Link]

Sources

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